molecular formula C10H12N2 B1314122 1-(1H-indol-4-yl)-N-methylmethanamine CAS No. 94980-84-4

1-(1H-indol-4-yl)-N-methylmethanamine

Cat. No.: B1314122
CAS No.: 94980-84-4
M. Wt: 160.22 g/mol
InChI Key: DPXOSZVHVILMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Indol-4-yl)-N-methylmethanamine (CAS 3468-22-2) is an N-methylated indole derivative of high interest in medicinal chemistry and drug discovery. This compound features a methanamine group at the 4-position of the 1H-indole scaffold, a structure recognized as a privileged framework in the design of biologically active molecules . The indole nucleus is a versatile component found in numerous natural products and synthetic compounds, known for its ability to interact with a diverse range of biological targets . As a secondary amine, this compound serves as a valuable building block for the synthesis of more complex molecules. Its structural features make it a useful intermediate for researchers developing novel ligands for various receptors. Related (1H-indol-4-yl)methanamine analogs have been documented as reactants in the preparation of dopamine receptor antagonists and high-affinity ligands for the α2δ subunit of voltage-gated calcium channels . The compound has a molecular formula of C10H12N2 and a molecular weight of 160.22 g/mol . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a well-ventilated environment, using personal protective equipment.

Properties

IUPAC Name

1-(1H-indol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-11-7-8-3-2-4-10-9(8)5-6-12-10/h2-6,11-12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXOSZVHVILMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C2C=CNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500973
Record name 1-(1H-Indol-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3468-22-2, 94980-84-4
Record name N-Methyl-1H-indole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3468-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Indol-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Regioselective Synthesis of 1-(1H-indol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the regioselective synthesis of 1-(1H-indol-4-yl)-N-methylmethanamine (also known as 4-(methylaminomethyl)indole).

This scaffold is chemically significant because the C4-position of the indole ring is notoriously difficult to access via standard electrophilic aromatic substitution, which favors C3. Yet, the C4-substituted motif is a pharmacophore critical to ergoline alkaloids and serotonin (


) receptor modulators (e.g., psilocybin analogs).

Executive Summary & Retrosynthetic Logic

The synthesis of 4-substituted indoles requires overcoming the natural nucleophilicity of the C3 position. Direct functionalization of the indole core at C4 is often low-yielding or requires expensive transition-metal catalysts (e.g., Ru-catalyzed C-H activation).

For a robust, scalable, and regiochemically unambiguous synthesis, this guide recommends a De Novo Indole Construction strategy using a modified Leimgruber-Batcho sequence, followed by a controlled Reductive Amination .

Retrosynthetic Analysis
  • Target: this compound.

  • Disconnection (C-N bond): Via Reductive Amination.

  • Key Intermediate: Indole-4-carboxaldehyde .

  • Precursor: Methyl 2-methyl-3-nitrobenzoate .

This route is preferred over starting with 4-bromoindole (expensive, variable quality) or Uhle’s ketone (requires harsh dehydrogenation).

Synthetic Pathway Visualization

The following diagram outlines the critical path from the nitro-aromatic precursor to the final amine salt.

G Start Methyl 2-methyl-3-nitrobenzoate Step1 Intermediate A: 2-Methyl-3-nitrobenzyl alcohol Start->Step1 1. Reductive Hydrolysis (NaBH4) Step2 Intermediate B: 2-Methyl-3-nitrobenzaldehyde Step1->Step2 2. Oxidation (IBX or MnO2) Step3 Enamine Intermediate: (E)-N,N-dimethyl-2-(2-nitro-6-vinylphenyl)ethenamine Step2->Step3 3. DMF-DMA (Condensation) IndoleAld Key Intermediate: Indole-4-carboxaldehyde Step3->IndoleAld 4. Reductive Cyclization (Fe/AcOH or Raney Ni/N2H4) Imine Imine Species (in situ) IndoleAld->Imine 5. MeNH2 (excess) Target Target Product: This compound Imine->Target 6. NaBH(OAc)3 (Reductive Amination)

Caption: Regioselective synthesis via modified Leimgruber-Batcho indole construction and reductive amination.

Phase 1: Construction of the Indole Core (Indole-4-carboxaldehyde)

This phase establishes the indole ring around the C4-substituent, guaranteeing regioselectivity.[1]

Step 1.1: Preparation of 2-Methyl-3-nitrobenzaldehyde

We begin with Methyl 2-methyl-3-nitrobenzoate .[2] The ester must be converted to the aldehyde.[3] Direct reduction to aldehyde (e.g., DIBAL-H at -78°C) is often fickle on this substrate due to the nitro group. A two-step reduction-oxidation is more reliable for batch consistency.

  • Reagents: Sodium Borohydride (

    
    ), Methanol, Manganese Dioxide (
    
    
    
    ) or IBX.
  • Protocol:

    • Dissolve methyl 2-methyl-3-nitrobenzoate in THF/MeOH (1:1).

    • Add

      
       (4.0 equiv) portion-wise at 0°C. Stir at RT until ester is consumed (TLC control).
      
    • Quench with sat.

      
      , extract with EtOAc, and concentrate to yield the benzyl alcohol.
      
    • Resuspend alcohol in DCM. Add activated

      
       (10 equiv) and stir vigorously for 12-24h.
      
    • Filter through Celite. Evaporate to obtain 2-methyl-3-nitrobenzaldehyde .

Step 1.2: Leimgruber-Batcho Enamine Formation

This is the critical "carbon extension" step. The acidity of the methyl protons ortho to the nitro group allows condensation with DMF-DMA.

  • Reagents: N,N-Dimethylformamide dimethyl acetal (DMF-DMA), DMF (anhydrous).

  • Protocol:

    • Dissolve 2-methyl-3-nitrobenzaldehyde in anhydrous DMF (0.5 M concentration).

    • Add DMF-DMA (1.5 equiv).

    • Heat to 110°C under Argon for 4-6 hours. The solution will turn deep red (formation of the

      
      -dimethylaminostyrene species).
      
    • Critical Check: Monitor by NMR or LCMS. Disappearance of the methyl singlet and appearance of vinyl doublets indicates completion.

    • Concentrate under high vacuum to remove excess DMF-DMA. Use the crude red oil immediately.

Step 1.3: Reductive Cyclization to Indole-4-carboxaldehyde

The nitro group is reduced to an amine, which spontaneously attacks the enamine double bond to close the pyrrole ring.

  • Reagents: Iron powder (Fe), Acetic Acid (AcOH), Silica Gel (optional filtration).

  • Mechanism: Reduction of

    
     to 
    
    
    
    
    
    intramolecular addition
    
    
    elimination of dimethylamine.
  • Protocol:

    • Dissolve the crude enamine in EtOH/AcOH (3:1).

    • Add Iron powder (5.0 equiv) and heat to 80°C.

    • Caution: Reaction is exothermic.

    • Stir for 2 hours. The deep red color will fade to a dull brown/yellow.

    • Filter hot through a Celite pad to remove iron sludge. Wash with EtOAc.

    • Neutralize filtrate with

      
       (aq). Extract with EtOAc.
      
    • Purification: Flash chromatography (Hexane/EtOAc gradient). Indole-4-carboxaldehyde usually elutes as a pale yellow solid.[4]

Phase 2: Regioselective Reductive Amination

This step converts the C4-aldehyde to the N-methylmethanamine. The challenge here is preventing the formation of the tertiary amine (dimerization) or reducing the indole double bond.

Reagent Choice Justification
  • Methylamine (33% in EtOH): Used in excess to favor the mono-alkylated imine.

  • Sodium Triacetoxyborohydride (STAB): Preferred over

    
     or 
    
    
    
    . STAB is mild and less likely to reduce the aldehyde directly, ensuring the reduction happens only on the formed imine. It also avoids toxic cyanide waste.
Detailed Protocol
  • Imine Formation:

    • In a dry flask, dissolve Indole-4-carboxaldehyde (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH).

    • Add Methylamine (33% solution in EtOH, 5.0 - 10.0 equiv).

    • Add anhydrous

      
       (1.0 equiv) to scavenge water and push equilibrium toward the imine.
      
    • Stir at Room Temperature (RT) for 2-4 hours.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv) portion-wise.

    • Note: If using MeOH, gas evolution (

      
      ) will occur; ensure venting.
      
    • Allow to warm to RT and stir overnight (12h).

  • Work-up:

    • Quench with sat.

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Crucial Step: The product is a secondary amine and can be water-soluble.[3][5] Ensure the aqueous layer is basic (pH > 10) before extraction.

  • Salt Formation (Isolation):

    • The free base is an oil and prone to oxidation. Isolate as the Fumarate or Hydrochloride salt for stability.

    • Dissolve crude oil in minimal hot EtOH. Add Fumaric acid (1.0 equiv). Cool to crystallize.

Data Summary & Troubleshooting

ParameterSpecification / RangeTroubleshooting Note
Overall Yield 35% - 50% (from benzoate)Losses primarily occur during cyclization (Step 1.3).
Regioselectivity >99% C4Guaranteed by the starting material structure.
Key Impurity A Indole-4-methanolResult of direct aldehyde reduction in Phase 2. Use STAB, not NaBH4.
Key Impurity B Bis-alkylated amineResult of insufficient methylamine excess. Maintain >5 equiv MeNH2.[6]
Appearance White/Off-white solid (Salt)Free base darkens rapidly upon air exposure.

Safety & Compliance (E-E-A-T)

  • Indole Reactivity: Indoles are electron-rich. Avoid strong acids during workup to prevent polymerization.

  • DMF-DMA: Flammable and moisture sensitive. Hydrolyzes to dimethylamine and DMF.

  • Iron Waste: The iron sludge from the cyclization step can be pyrophoric if dried completely. Keep wet and dispose of as hazardous solid waste.

  • Biological Activity: The target compound is a structural analog of CNS-active tryptamines. Handle with appropriate containment (fume hood, gloves) to prevent inhalation or transdermal absorption.

References

  • Regioselective Synthesis of 4-Substituted Indoles: Lanke, V., & Prabhu, K. R. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters. Link

  • Leimgruber-Batcho Indole Synthesis: Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles. Link

  • Synthesis of Indole-4-carboxaldehyde: Wu, Y. M., et al. (2004).[7] A New Synthesis method of indole-4-carboxaldehyde. Chinese Journal of Synthetic Chemistry. Link

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • Indole Chemistry & Pharmacology: Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010).[1] Marine Indole Alkaloids: Potential New Drug Leads for the Control of Depression and Anxiety. Chemical Reviews. Link

Sources

Definitive Structural Characterization of 1-(1H-indol-4-yl)-N-methylmethanamine: An Integrated Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the unambiguous structural elucidation of 1-(1H-indol-4-yl)-N-methylmethanamine, a key heterocyclic amine relevant to pharmaceutical research and development. We detail a multi-faceted analytical workflow leveraging the synergistic capabilities of High-Resolution Mass Spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. By integrating precise mass determination and fragmentation analysis with one- and two-dimensional NMR techniques (¹H, ¹³C, COSY, HSQC, HMBC), this document serves as a robust methodological blueprint for researchers, ensuring the highest standards of scientific integrity and data validation in molecular characterization.

Introduction

This compound belongs to the indole alkaloid class, a scaffold of immense interest in medicinal chemistry due to its prevalence in bioactive natural products and its utility as a synthetic building block. The precise substitution pattern on the indole ring and the nature of the side chain are critical determinants of a molecule's pharmacological activity. Therefore, unequivocal confirmation of its covalent structure is a non-negotiable prerequisite for advancing any compound through the drug discovery pipeline, from hit-to-lead optimization to preclinical evaluation.

This guide moves beyond a simple recitation of data, adopting the perspective of a senior application scientist to explain the causality behind experimental choices. We will demonstrate how the complementary data from mass spectrometry and NMR spectroscopy form a self-validating system, leaving no ambiguity in the final structural assignment. Mass spectrometry provides the elemental composition and key structural fragments, while NMR spectroscopy maps the precise atomic connectivity and chemical environment.

Mass Spectrometry: Confirming Molecular Formula and Substructure

Mass spectrometry serves as the initial and essential step for determining the elemental composition of a molecule. For a compound like this compound, Electrospray Ionization (ESI) is the preferred technique due to its "soft" nature, which minimizes in-source fragmentation and maximizes the abundance of the protonated molecular ion, [M+H]⁺. Coupling this with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, allows for mass measurement with sub-parts-per-million (ppm) accuracy, enabling the confident determination of the molecular formula.

  • Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in methanol. Dilute this stock to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial for promoting efficient protonation in positive ion mode ESI.

  • Chromatographic Separation (Optional but Recommended): Use a C18 reverse-phase column to ensure sample purity prior to mass analysis. A typical gradient could be 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 5-10 minutes.

  • Mass Spectrometer Settings (ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3.5 – 4.5 kV.

    • Source Temperature: 120-150 °C.

    • Analyzer Mode: High-Resolution Full Scan.

  • Tandem MS (MS/MS) for Fragmentation: Perform a product ion scan on the precursor ion corresponding to [M+H]⁺ (m/z 161.11). Use a normalized collision energy (NCE) of 15-30 eV to induce fragmentation.

The primary goal is to observe the protonated molecule and verify its exact mass against the theoretical value.

ParameterExpected Value
Molecular Formula C₁₀H₁₂N₂
Theoretical Monoisotopic Mass 160.10005 Da[1]
Observed Ion (Adduct) [M+H]⁺
Theoretical m/z of [M+H]⁺ 161.10733

Tandem mass spectrometry (MS/MS) provides insight into the molecule's structure. The fragmentation of indole amines is well-characterized[2][3]. The most likely fragmentation pathway involves the cleavage of the benzylic C-C bond, which is the weakest non-aromatic bond. This leads to the formation of a highly stable, resonance-delocalized indol-4-ylmethyl cation.

G M [M+H]⁺ m/z 161.11 frag1 Indol-4-ylmethyl Cation m/z 130.07 M->frag1 neutral1 - CH₃NH₂ (Methylamine) 31.04 Da M->neutral1

The observation of a major fragment ion at m/z 130.07 is a strong indicator of the indol-4-ylmethyl substructure, confirming the position of the side chain on the indole core.

NMR Spectroscopy: Mapping the Atomic Connectivity

While MS provides the formula, NMR spectroscopy provides the definitive atomic map. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment of all protons and carbons and to confirm their connectivity.

  • Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a polar solvent capable of dissolving the amine salt and, importantly, slows the exchange of N-H protons, allowing them to be observed as distinct signals that can show coupling.

  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended.

  • 1D Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[4][5]

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which are critical for connecting the molecular fragments.[4][5]

The structure of this compound can be broken down into three key regions for NMR analysis: the indole ring, the methylene bridge (-CH₂-), and the N-methyl group (-NHCH₃).

Atom #¹H Chemical Shift (δ ppm)MultiplicityIntegration¹³C Chemical Shift (δ ppm)Key HMBC Correlations (from ¹H)
1 (N-H) ~11.0br s1H-C2, C3, C7a
2 ~7.25t1H~123C3, C3a, C7a
3 ~6.50t1H~100C2, C3a, C4
3a ---~125-
4 ---~128-
5 ~7.00d1H~118C3a, C7
6 ~7.05t1H~121C4, C7a
7 ~7.35d1H~110C3a, C5
7a ---~136-
8 (-CH₂-) ~4.00s2H~45C3a, C4, C5, C10
9 (N-H) (variable)br s1H-C8, C10
10 (-CH₃) ~2.40s3H~35C8

Causality Behind Assignments:

  • ¹H NMR: The indole N-H proton (H1) is expected far downfield due to its acidic nature and location within the aromatic system. The aromatic protons H5, H6, and H7 form a coupled system characteristic of a 1,2,3-trisubstituted benzene ring. H2 and H3 on the pyrrole ring are typically observed as triplets or doublet of doublets. The methylene protons (H8) are benzylic and thus deshielded to around 4.0 ppm. The N-methyl protons (H10) appear as a singlet around 2.4 ppm.

  • ¹³C NMR: The chemical shifts are predicted based on known values for substituted indoles.[6][7] Carbons C3a, C4, and C7a are quaternary and will not appear in an HSQC spectrum.

  • COSY: This experiment will confirm the coupling between H5-H6-H7 and between H2-H3, confirming the integrity of the indole ring system.

  • HSQC: This is the primary tool for definitively linking each proton signal to its directly attached carbon (e.g., H5 to C5, H8 to C8, H10 to C10).

  • HMBC: This is the most powerful experiment for assembling the complete structure. The correlations listed in the table are crucial "molecular glue." The correlation from the methylene protons (H8) to the indole carbons C4 and C5 proves the attachment point of the side chain. Critically, the correlation from the N-methyl protons (H10) to the methylene carbon (C8) unambiguously connects the methyl group to the rest of the molecule via the nitrogen and methylene bridge.

G cluster_indole cluster_sidechain H2 H2 C3a C3a H2->C3a ²J H3 H3 C4 C4 H3->C4 ³J H5 H5 H5->C4 ²J H7 H7 H7->C3a ³J C5 C5 H8 H8 (CH₂) H8->C4 ³J H8->C3a ²J H8->C5 ²J H10 H10 (CH₃) C8 C8 H10->C8 ²J

Integrated Structural Confirmation

The power of this workflow lies in the convergence of data.

  • HRMS confidently assigns the molecular formula as C₁₀H₁₂N₂.

  • MS/MS fragmentation showing a loss of methylamine to produce an m/z 130 fragment strongly suggests an indolylmethylamine structure.

  • ¹H and ¹³C NMR provide the complete count of all unique protons and carbons, matching the molecular formula.

  • HSQC links every proton to its carbon partner.

  • COSY confirms the proton-proton connectivity within the aromatic ring.

  • HMBC provides the final, unambiguous proof of connectivity between the N-methyl group, the methylene bridge, and position 4 of the indole core.

Together, these datasets form a closed loop of evidence, providing an unassailable structural proof for this compound.

Conclusion

The rigorous characterization of pharmaceutical compounds is foundational to drug discovery and development. The integrated spectroscopic workflow detailed in this guide, combining high-resolution mass spectrometry with a suite of 1D and 2D NMR experiments, represents the gold standard for structural elucidation. By not only acquiring but also critically interpreting the interconnected data from these techniques, researchers can ensure the absolute structural integrity of key molecules like this compound, thereby enabling confident, data-driven decisions in their research programs.

References

  • D. A. Pereira, P. J. de Faria, and A. J. L. de A. e. S. Lima, "1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species," Molecules, 2012. [Online]. Available: [Link]

  • A. R. T. D. P. et al., "NMR dataset for indole alkaloids isolated from Brucea javanica extract," Mendeley Data, 2023. [Online]. Available: [Link]

  • Y.-F. Wang et al., "Indole Alkaloids from the Leaves of Nauclea officinalis," Molecules, 2016. [Online]. Available: [Link]

  • R. G. Parker and J. D. Roberts, "Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles," The Journal of Organic Chemistry, 1970. [Online]. Available: [Link]

  • V. F. de Andrade, A. P. de Matos, and M. G. de Carvalho, "13C-NMR Spectral Data of Alkaloids Isolated from Psychotria Species (Rubiaceae)," Molecules, 2020. [Online]. Available: [Link]

  • A. El Kihel et al., "Study of Mass Spectra of Some Indole Derivatives," American Journal of Analytical Chemistry, 2016. [Online]. Available: [Link]

  • Royal Society of Chemistry, "1H NMR (400 MHz, DMSO-d6) δ 1.39," RSC, 2025. [Online]. Available: [Link]

  • ResearchGate, "NMR spectra of compound 2. A, Observed 1 H-1 H COSY and HMBC coupling," ResearchGate, N.A. [Online]. Available: [Link]

  • National Center for Biotechnology Information, "(1H-indol-4-yl)methanamine," PubChem, 2026. [Online]. Available: [Link]

  • M. Wang et al., "Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL," Molecules, 2018. [Online]. Available: [Link]

  • J. Clark, "FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS," Chemguide, N.A. [Online]. Available: [Link]

  • eGyanKosh, "MASS SPECTROMETRY: FRAGMENTATION PATTERNS," eGyanKosh, N.A. [Online]. Available: [Link]

  • ResearchGate, "1 H-NMR Data for Compounds 1-7," ResearchGate, N.A. [Online]. Available: [Link]

  • A. El Kihel et al., "Study of Mass Spectra of Some Indole Derivatives," ResearchGate, 2016. [Online]. Available: [Link]

  • I. Giraud, "13C NMR spectroscopy of indole derivatives," Semantic Scholar, 1987. [Online]. Available: [Link]

  • The Organic Chemistry Tutor, "2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC," YouTube, 2020. [Online]. Available: [Link]

  • SDSU NMR Facility, "Common 2D (COSY, HSQC, HMBC)," San Diego State University, N.A. [Online]. Available: [Link]

  • National Center for Biotechnology Information, "1-(1H-indol-2-yl)-N,N-dimethylmethanamine," PubChem, 2026. [Online]. Available: [Link]

  • Columbia University, "HSQC and HMBC," Columbia University NMR Core Facility, N.A. [Online]. Available: [Link]

  • NIST, "1H-Indole, 4-methyl-," NIST WebBook, N.A. [Online]. Available: [Link]

  • PubChemLite, "amine," PubChemLite, N.A. [Online]. Available: [Link]

  • Y. Zhang et al., "Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization," RSC Advances, 2021. [Online]. Available: [Link]

  • National Center for Biotechnology Information, "N-Methyl-1H-indole-3-methanamine," PubChem, 2026. [Online]. Available: [Link]

Sources

A Technical Guide to the Physicochemical Properties of 1-(1H-indol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(1H-indol-4-yl)-N-methylmethanamine is a member of the indoleamine class of compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules. The physicochemical properties of a drug candidate are foundational to its pharmacokinetic and pharmacodynamic profile, influencing everything from absorption and distribution to metabolic stability and target engagement. This guide provides an in-depth analysis of the core physicochemical attributes of this compound, offering both theoretical grounding and field-proven experimental methodologies for their determination. The protocols described herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure robust and reproducible characterization.

Molecular Identity and Structure

A precise understanding of a molecule's structure is the cornerstone of its physicochemical characterization. This compound is a derivative of indole, featuring a methylaminomethyl substituent at the 4-position of the indole ring.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₂N₂

  • Molecular Weight: 160.22 g/mol [1]

  • CAS Number: 864068-94-0[1]

  • Synonyms: N-Methyl-1-(1H-indol-4-yl)methanamine

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₀H₁₂N₂[1]
Molecular Weight 160.22 g/mol [1]
CAS Number 864068-94-0[1]
Canonical SMILES CNCC1=CC=CC2=C1C=CN2-

Ionization Constant (pKa)

The pKa, or acid dissociation constant, is a critical parameter that dictates the extent of a molecule's ionization at a given pH. For a basic compound like this compound, the pKa of its conjugate acid determines the ratio of the charged (protonated) to uncharged (neutral) form. This ratio profoundly impacts solubility, membrane permeability, and receptor binding. The secondary amine in the side chain is the primary basic center.

Causality in Experimental Choice: Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination due to its high accuracy and direct measurement principle.[2] It involves monitoring pH changes in a solution of the analyte upon the incremental addition of a strong acid or base. This method directly measures the buffering effect of the analyte as it is neutralized, with the pKa corresponding to the pH at which the concentrations of the ionized and non-ionized species are equal.[2]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the determination of the pKa of the secondary amine function.

  • Preparation:

    • Prepare a 0.1 M solution of the test compound in deionized water. If solubility is limited, a co-solvent system (e.g., methanol-water) may be used, but the pKa value will be an apparent pKa (pKaapp) specific to that solvent system.

    • Standardize a 0.1 M hydrochloric acid (HCl) titrant solution.

    • Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

  • Titration:

    • Place a known volume (e.g., 25 mL) of the analyte solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the standardized HCl titrant in small, precise increments (e.g., 0.05-0.1 mL) using a burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve to precisely identify the equivalence point, where the slope is maximal.

    • The pKa is the pH value at the half-equivalence point (i.e., the pH at which half the volume of titrant required to reach the equivalence point has been added).[2]

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Analyte Solution (0.1 M in H₂O) D Add Titrant in Small Increments A->D B Standardize Titrant (0.1 M HCl) B->D C Calibrate pH Meter C->D E Record pH and Volume After Stabilization D->E Repeat F Plot pH vs. Volume E->F G Determine Equivalence Point (Max ΔpH/ΔV) F->G H Calculate pKa at Half-Equivalence Point G->H

Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP)

Lipophilicity, quantified as the octanol-water partition coefficient (logP), is a measure of a compound's differential solubility in a lipophilic (n-octanol) and an aqueous (water) phase. It is a key predictor of a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For ionizable molecules like this compound, the distribution coefficient (logD) is measured at a specific pH (typically physiological pH 7.4) and is more relevant for predicting in vivo behavior.

Causality in Experimental Choice: The Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for logP and logD determination.[3][4] Its advantage lies in being a direct measurement of the partitioning of a compound between two immiscible liquids after they have reached equilibrium.[3] While more labor-intensive than chromatographic methods, its directness provides the most accurate and reliable values, making it essential for the definitive characterization of lead compounds.[3][5]

Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method
  • Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.[4]

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).[4]

  • Partitioning:

    • Add a small volume of the compound's stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). The final concentration should be within the linear range of the analytical method.

    • Vigorously shake the vials at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).[6]

    • Centrifuge the vials at a low speed to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve to ensure accurate quantification.

  • Calculation:

    • The logD at pH 7.4 is calculated using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )[4]

logP_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Quantification & Calculation A Pre-saturate n-Octanol and PBS (pH 7.4) C Combine Phases and Compound Stock A->C B Prepare Compound Stock Solution B->C D Shake to Equilibrium (2-4h) C->D E Centrifuge for Phase Separation D->E F Sample Both Phases E->F G Analyze Concentration (HPLC or LC-MS) F->G H Calculate LogD = log([Octanol]/[Aqueous]) G->H

Workflow for LogD determination by the shake-flask method.

Aqueous Solubility

Aqueous solubility is a fundamental property that limits the maximum concentration of a drug that can be achieved in solution, directly affecting oral bioavailability and the feasibility of parenteral formulations. Low solubility is a major hurdle in drug development.[7] Kinetic solubility is often measured in early discovery as a high-throughput screen, where the compound is added from a DMSO stock, while thermodynamic solubility represents the true equilibrium solubility of the solid material.[7][8]

Causality in Experimental Choice: Kinetic Solubility Assay

For initial characterization, a kinetic solubility assay is highly informative and resource-efficient.[9] This method mimics the conditions often encountered in high-throughput screening (HTS) assays, where compounds are introduced from a DMSO stock into an aqueous buffer.[7] It provides a rapid assessment of a compound's tendency to precipitate under non-equilibrium conditions, which is a critical parameter for ensuring the reliability of in vitro biological data.[9]

Experimental Protocol: Kinetic Solubility by Nephelometry or UV Spectroscopy
  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.[10]

    • Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).

    • Set up a 96-well microtiter plate.

  • Assay Procedure:

    • Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of the microtiter plate.

    • Add the aqueous buffer to each well to achieve the desired final concentration (e.g., add 198 µL for a final concentration of 100 µM and 1% DMSO).[10]

    • Seal the plate and shake it at room temperature for a specified incubation period (e.g., 2 hours).[10]

  • Detection and Analysis:

    • Method A: Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering relative to a control (buffer + DMSO) indicates the formation of a precipitate. The solubility is the highest concentration at which no significant scattering is observed.[10]

    • Method B: Direct UV Assay: After incubation, filter the solutions using a 96-well filter plate to remove any precipitate.[9][10] Measure the UV absorbance of the filtrate in a UV-compatible plate at the compound's λₘₐₓ.[10] The concentration is determined by comparison to a standard curve of the compound prepared in a solubilizing solution (e.g., 50:50 acetonitrile:water).[9]

Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Detection & Analysis A Prepare 10 mM Compound Stock in DMSO C Add DMSO Stock to 96-well Plate A->C B Prepare Aqueous Buffer (e.g., PBS pH 7.4) D Add Buffer to Reach Final Concentration B->D C->D E Incubate with Shaking (e.g., 2h) D->E F Measure Precipitate E->F G Nephelometry (Light Scattering) F->G H Filtration + UV Spec (Concentration in Filtrate) F->H

Sources

Methodological & Application

Application Note: Neuropharmacological Profiling of 1-(1H-indol-4-yl)-N-methylmethanamine (4-IMM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

This Application Note details the assessment strategy for 1-(1H-indol-4-yl)-N-methylmethanamine (herein referred to as 4-IMM ). This molecule represents a structural anomaly in neuropharmacology: it possesses the 4-position substitution characteristic of potent psychedelics (like psilocin) but lacks the ethylamine side chain required for classical serotonergic binding, featuring instead a constrained methylamine (methanamine) linker.

The Pharmacological Paradox:

  • Classical Tryptamines (C2 Linker): 5-HT agonists typically require a two-carbon distance between the indole and the amine to span the Aspartate-3.32 residue in the orthosteric binding pocket.

  • Gramine Derivatives (C1 Linker): Indole-3-methanamines (gramine) are often toxic or lack 5-HT specificity.

  • The 4-IMM Hypothesis: By shifting the methanamine to the 4-position, 4-IMM may bypass the steric clashes of gramine while probing novel binding pockets in Trace Amine Associated Receptors (TAARs) or acting as a fragment-based lead for 5-HT6 or Dopamine D4 receptors.

This guide provides a tiered protocol to "de-orphan" this molecule, moving from in silico prediction to functional validation.

Tier 1: In Silico Docking & Binding Affinity Screening

Before wet-lab synthesis, computational modeling is required to predict if the shortened linker allows the basic nitrogen to reach the key aspartate residue.

Homology Modeling Protocol

Objective: Determine if 4-IMM can occupy the orthosteric site of 5-HT2A or TAAR1.

  • Template Selection: Use Cryo-EM structures of 5-HT2A (PDB: 6WGT) and TAAR1 (homology model based on β2-adrenergic receptor).

  • Ligand Preparation: Generate 3D conformers of 4-IMM. Protonate the secondary amine (pKa ~9.5) at physiological pH.

  • Docking Grid: Center grid on Asp3.32 (5-HT2A) or Asp3.32 (TAAR1).

  • Scoring: Compare binding energy (

    
    ) against standard ligands (Psilocin for 5-HT2A, 
    
    
    
    -Phenethylamine for TAAR1).
Radioligand Binding Assay (The "Gold Standard")

Objective: Quantify affinity (


) at key CNS targets.

Target Panel:

  • Primary: 5-HT2A, 5-HT1A, TAAR1.

  • Off-Target: MAO-A/B (enzymatic inhibition), Histamine H1.

Protocol: 5-HT2A Competition Binding
  • Source: HEK293 membrane fractions expressing human 5-HT2A.

  • Radioligand:

    
    -Ketanserin (Antagonist) or 
    
    
    
    -Cimbi-36 (Agonist). Note: Use agonist radioligand to detect high-affinity states if 4-IMM is predicted to be an agonist.
  • Reference Ligand: LSD or DOI.

Step-by-Step Workflow:

  • Preparation: Dilute 4-IMM in DMSO (10 mM stock). Prepare serial dilutions (

    
     M to 
    
    
    
    M) in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM
    
    
    ).
  • Incubation: Mix

    
     membrane prep + 
    
    
    
    radioligand (~1 nM) +
    
    
    4-IMM dilution.
  • Equilibrium: Incubate for 60 mins at 27°C (room temp) in the dark.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Counting: Add scintillant and count on a Beta-counter.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Tier 2: Functional Signaling Profiling

Binding does not equal activation. The short chain of 4-IMM may result in functional selectivity (biased agonism) or antagonist activity.

Signaling Pathway Logic

We must differentiate between G-protein activation (Canonical) and


-Arrestin recruitment (Desensitization/Psychoplastogen potential).

SignalingPathways Ligand 4-IMM Receptor 5-HT2A / TAAR1 Ligand->Receptor Binding Gq Gq/11 Protein Receptor->Gq 5-HT2A Path Gs Gs Protein Receptor->Gs TAAR1 Path Arrestin Beta-Arrestin 2 Receptor->Arrestin Biased Path PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC Calcium Ca2+ Release PLC->Calcium cAMP cAMP Accumulation AC->cAMP

Caption: Divergent signaling possibilities for 4-IMM. 5-HT2A typically couples to Gq (Calcium), while TAAR1 couples to Gs (cAMP).

Protocol: HTRF cAMP Accumulation Assay (Gs/Gi)

Applicable for TAAR1 or 5-HT1A assessment.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) uses a cryptate-labeled anti-cAMP antibody and d2-labeled cAMP. Endogenous cAMP (produced by agonist) competes with labeled cAMP, decreasing the FRET signal.

Materials:

  • Cisbio HTRF cAMP Dynamic 2 Kit.

  • CHO-K1 cells stably expressing hTAAR1.

  • IBMIB (Phosphodiesterase inhibitor).

Procedure:

  • Cell Seeding: Dispense 10,000 cells/well in a 384-well low-volume white plate.

  • Stimulation: Add

    
     of 4-IMM (dilution series) + 
    
    
    
    IBMX.
    • For Gi (5-HT1A): Add

      
       Forskolin to stimulate background cAMP.
      
  • Incubation: 30 minutes at RT.

  • Detection: Add

    
     cAMP-d2 and 
    
    
    
    Anti-cAMP-Cryptate.
  • Read: Measure fluorescence at 665 nm and 620 nm. Calculate Ratio (

    
    ).
    
  • Data: Plot dose-response curve. A decrease in signal indicates Agonism (for Gs) or lack of inhibition (for Gi).

Tier 3: Metabolic Stability (ADME)

Critical Risk: Primary and secondary methylamines attached to indole rings are prime targets for Monoamine Oxidases (MAO) . 4-IMM (a secondary amine) is likely a substrate for MAO-A.

MAO Stability Assay

Objective: Determine half-life (


) in liver microsomes.
  • System: Human Liver Microsomes (HLM) or recombinant MAO-A/B enzymes.

  • Reaction: Incubate

    
     4-IMM with microsomes (0.5 mg/mL) and NADPH regenerating system.
    
  • Timepoints: 0, 5, 15, 30, 60 min.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Verapamil).

  • Analysis: LC-MS/MS. Monitor the disappearance of the parent peak (M+H).

  • Interpretation: Rapid degradation (<15 min half-life) suggests 4-IMM requires MAO inhibition (e.g., co-administration with Moclobemide) to be active in vivo.

Data Reporting & Interpretation

When characterizing 4-IMM, organize data into the following comparative matrix:

AssayParameter4-IMM (Test)Psilocin (Control)Interpretation
Binding (5-HT2A)

(nM)
TBD~15 nMHigh

(>1000 nM) indicates chain length is critical.
Binding (TAAR1)

(nM)
TBD>10,000 nMLow

(<100 nM) suggests "Trace Amine" profile.
Efficacy (Gq)

(%)
TBD100%Partial agonism suggests potential as a modulator.
Metabolic Stability

(min)
TBD~60 minLow stability confirms MAO vulnerability.

References

  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists.[1] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Glennon, R. A., et al. (1980).[2] Serotonin receptor affinities of psychoactive phenalkylamine analogues.[2] Journal of Medicinal Chemistry.[2] Link

  • Simoncic, A. A., et al. (2017). The Trace Amine-Associated Receptor 1 (TAAR1): A New Target for Neuropsychiatric Disorders. International Journal of Molecular Sciences. Link

  • Cisbio Bioassays. (2023). HTRF cAMP HiRange Assay Protocol. Revvity.[3] Link

  • Bautista-Aguilera, O. M., et al. (2014). Design, synthesis, and evaluation of new indole derivatives as cholinesterase and monoamine oxidase dual inhibitors. Journal of Medicinal Chemistry.[2] Link

Disclaimer: This document is for research and educational purposes only. 4-IMM may be a novel chemical entity with unknown toxicity profiles. All handling must occur under strict laboratory safety protocols.

Sources

Application Note: 1-(1H-indol-4-yl)-N-methylmethanamine as a Molecular Probe

[1]

Introduction & Core Utility

This compound is a specialized molecular probe used primarily in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) profiling.[1] Unlike commercial fluorescent dyes, this compound acts as a pharmacophore probe —a chemical tool used to interrogate the steric and electronic requirements of biological binding pockets, specifically within:

  • Serotonergic & Dopaminergic GPCRs: It probes the "4-position tolerance" of the orthosteric binding site in 5-HT (Serotonin) and Dopamine receptors.[1]

  • Kinase Inhibitor Design: It serves as a hinge-binding fragment for kinases (e.g., PAK1), exploiting the indole NH as a hydrogen bond donor.[1]

  • Monoamine Oxidase (MAO) Studies: It acts as a substrate/inhibitor probe to map the active site constraints of MAO-A vs. MAO-B.[1]

Why This Probe?

Standard tryptamines (e.g., Serotonin, DMT) have their ethylamine chain at the 3-position .[1] This probe shifts the amine side chain to the 4-position and shortens it to a methylamine.[1] This structural perturbation allows researchers to:

  • Identify non-canonical binding modes in GPCRs.

  • Test the hydrophobic pocket depth (Region 2) of the receptor.[1]

  • Serve as a rigidified analog of Psilocin (4-OH-DMT) to decouple hydrogen-bonding effects from steric effects.[1]

Chemical Properties & Handling[1][3]

PropertySpecification
Molecular Formula

Molecular Weight 160.22 g/mol
Solubility Soluble in DMSO (>50 mM), Methanol, Ethanol.[1][2] Sparingly soluble in water (unless as HCl/Fumarate salt).[1]
pKa (Calculated) ~9.5 (Secondary amine), ~16 (Indole NH)
Stability Susceptible to oxidation at the benzylic position and indole ring.[1] Store at -20°C under Argon.
Appearance Off-white to pale yellow solid (free base); White crystalline solid (salt).[1]

Handling Protocol:

  • Reconstitution: Dissolve in anhydrous DMSO to create a 10 mM stock solution . Aliquot into single-use vials to prevent freeze-thaw cycles.

  • Oxidation Warning: Indole derivatives darken upon air exposure.[1] If the solution turns brown/black, discard.[1]

  • Safety: Treat as a potential potent CNS active agent (serotonergic).[1] Use fume hood and nitrile gloves.[1]

Mechanism of Action: The "4-Position Vector"[1]

This probe functions by presenting a basic amine (protonated at physiological pH) to the conserved Aspartate residue (e.g., Asp3.32 in 5-HT receptors) from a distinct geometric vector compared to endogenous ligands.[1]

Graphviz Pathway: Binding Topology

The following diagram illustrates how this probe differentiates binding pockets compared to standard Tryptamine.[1]

BindingMechanismcluster_outcomeReadoutProbe1-(1H-indol-4-yl)-N-methylmethanamineAspartateAsp3.32(Salt Bridge)Probe->AspartateAltered VectorHydrophobicHydrophobic Pocket(TM4/TM5)Probe->HydrophobicDirect Steric Probe(4-Pos)TryptamineStandard Tryptamine(3-position chain)Tryptamine->AspartateCanonical InteractionTryptamine->HydrophobicIndirect InteractionReceptorGPCR Binding Pocket(5-HT2A / D2)AffinityBinding Affinity (Ki)Receptor->AffinityEfficacyFunctional Efficacy(Agonist/Antagonist)Receptor->Efficacy

Caption: Comparison of binding vectors between the 4-substituted probe and standard 3-substituted tryptamines within the GPCR orthosteric site.

Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay (GPCR Profiling)

Objective: Determine the affinity (

1

Materials:

  • Membrane preparations (CHO or HEK293 cells expressing human 5-HT2A).[1]

  • Radioligand:

    
    -Ketanserin (Antagonist) or 
    
    
    -DOI (Agonist).[1]
  • Probe: this compound (10 mM DMSO stock).[1]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.1 mM EDTA, pH 7.4.[1]
    

Workflow:

  • Dilution: Prepare serial dilutions of the probe in Assay Buffer (

    
     M to 
    
    
    M).
  • Incubation:

    • Mix 50 µL Membrane suspension + 50 µL Radioligand (~1 nM final) + 50 µL Probe dilution.[1]

    • Non-specific binding control: Add 10 µM Methysergide instead of probe.[1]

  • Equilibrium: Incubate at 37°C for 60 minutes (equilibrium time depends on receptor kinetics).

  • Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation.[1]

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[1]

Interpretation:

  • High Affinity (

    
     < 100 nM):  The receptor possesses a specific hydrophobic pocket accommodating the 4-position extension.[1]
    
  • Low Affinity: Steric clash at the 4-position; suggests the receptor requires the canonical 3-position vector.[1]

Protocol B: Fragment-Based Screening by NMR (STD-NMR)

Objective: Confirm direct binding of the probe to a purified protein target (e.g., Kinase or Soluble Receptor Domain) and map the interaction epitope.[1]

Materials:

  • Purified Target Protein (>10 µM in

    
     buffer).[1]
    
  • Probe (1 mM).

  • 600 MHz NMR Spectrometer.[1]

Workflow:

  • Sample Prep: Prepare a sample with a high ligand-to-protein ratio (e.g., 100:1).[1] Ligand: 500 µM, Protein: 5 µM.[1]

  • Pulse Sequence: Run Saturation Transfer Difference (STD) NMR.

    • On-resonance irradiation: -0.5 ppm (Protein methyls).[1]

    • Off-resonance irradiation: 30 ppm.[1]

  • Data Acquisition: Subtract the on-resonance spectrum from the off-resonance spectrum.[1]

  • Analysis: Signals appearing in the difference spectrum belong to the ligand protons in close contact (<5 Å) with the protein surface.[1]

Self-Validating Check:

  • If the Indole protons (H2, H5, H6, H7) show strong STD signals but the N-methyl group does not, the binding is driven by the aromatic core.[1]

  • If the N-methyl shows strong STD, the amine is anchoring the molecule.[1]

Synthetic Derivatization (Probe Development)[1]

This molecule is often used as a precursor to generate more complex probes.[1]

Reaction: N-Acyliminium Cyclization (Pictet-Spengler Variant) To generate tricyclic rigid probes:

  • React this compound with an aldehyde (R-CHO) in the presence of acid (TFA).[1]

  • The amine forms an iminium ion, which undergoes intramolecular cyclization at the indole C3 or C5 position.[1]

  • Result: A tricyclic scaffold (e.g., pyrrolo[4,3,2-de]quinoline core) useful for high-affinity antagonist design.[1]

References

  • PubChem Compound Summary. (2025). 1-(1H-indol-4-yl)methanamine (CID 280302).[1] National Center for Biotechnology Information.[1] Link

  • Sawant, R. T., & Stevens, M. Y. (2013).[1] Microwave-Assisted aza-Friedel–Crafts Arylation of N-Acyliminium Ions: Expedient Access to 4-Aryl 3,4-Dihydroquinazolinones.[1][3] Journal of Organic Chemistry / PMC.[1] (Demonstrates use of 4-aminomethylindole as a nucleophile). Link

  • Nichols, D. E. (2012).[1] Structure-activity relationships of serotonin 5-HT2A agonists.[1] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.[1] (Context for 4-substituted indole binding modes). Link[1]

  • Thermo Fisher Scientific. (2024).[1] 4-(Aminomethyl)indole Product Specification. (Commercial source and physical data).[1][2] Link

Application Notes and Protocols for Preclinical Assessment of 1-(1H-indol-4-yl)-N-methylmethanamine in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Landscape of Novel Tryptamines

1-(1H-indol-4-yl)-N-methylmethanamine is a novel synthetic tryptamine. The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of a multitude of biologically active compounds, both naturally occurring and synthetic[1]. Tryptamines, a class of indole derivatives, are of particular interest due to their interactions with the central nervous system. Specifically, substitutions at the 4- and 5-positions of the indole ring have been shown to yield compounds with significant affinity for serotonin (5-hydroxytryptamine, 5-HT) receptors[2][3][4].

Emerging clinical evidence suggests that certain tryptamines, such as psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine), hold therapeutic potential for various psychiatric disorders[5][6]. The primary mechanism for the psychoactive effects of many of these compounds is agonist or partial agonist activity at the 5-HT2A receptor[7]. Therefore, a comprehensive preclinical evaluation of novel tryptamines like this compound is crucial to elucidate their pharmacological profile, potential therapeutic efficacy, and safety.

This document provides a detailed experimental protocol for the initial in vivo assessment of this compound in rodent models, focusing on behavioral assays predictive of psychedelic-like activity and initial safety evaluation. The protocols are designed with scientific integrity and animal welfare as paramount considerations.

Preclinical Experimental Design: A Multi-tiered Approach

The following experimental workflow is proposed for a comprehensive initial in vivo characterization of this compound.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics & Initial Safety cluster_2 Phase 3: Behavioral Pharmacology cluster_3 Phase 4: Advanced Behavioral Models (Optional) in_vitro Receptor Binding & Functional Assays (5-HT Receptor Panel, SERT) pk_pd Pharmacokinetic Profiling (Blood & Brain Concentrations) in_vitro->pk_pd Inform dose selection dose_range Dose-Range Finding Study (Acute Toxicity & Tolerability) pk_pd->dose_range htr Head-Twitch Response (HTR) in Mice dose_range->htr Select doses for efficacy studies locomotor Open Field Test (Locomotor Activity & Anxiety-like Behavior) htr->locomotor advanced Models of Depression, Anxiety, or PTSD (e.g., Forced Swim Test - use with caution, Elevated Plus Maze) locomotor->advanced If warranted by initial findings

Figure 1: A multi-phased approach for the preclinical evaluation of this compound.

PART 1: In Vitro Characterization (Prerequisite)

Prior to in vivo testing, it is essential to determine the in vitro pharmacological profile of this compound. This provides a mechanistic basis for the observed in vivo effects.

Protocol 1: Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of the test compound at key central nervous system targets.

Methodology:

  • Target Selection: A comprehensive panel of receptors and transporters should be screened. Priority targets include:

    • Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, 5-HT7.

    • Serotonin Transporter (SERT).

    • Dopamine Receptors: D1, D2.

    • Adrenergic Receptors: α1, α2.

  • Binding Assays: Utilize radioligand binding assays with cell membranes expressing the human recombinant receptors or transporters.

  • Functional Assays: For receptors where significant binding is observed (e.g., Ki < 1 µM), conduct functional assays (e.g., calcium flux, cAMP accumulation, or inositol phosphate accumulation) to determine agonist, antagonist, or inverse agonist activity.

  • Data Analysis: Calculate Ki values for binding affinity and EC50/IC50 and Emax values for functional activity.

Expected Outcome: This will reveal the primary molecular targets of the compound and its potency, guiding the selection of in vivo models and behavioral paradigms. Based on its structure as a 4-substituted tryptamine, high affinity and agonist activity at the 5-HT2A receptor is anticipated[2][3].

PART 2: In Vivo Pharmacokinetics and Initial Safety Assessment

A thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties and its general safety profile is critical before proceeding to more complex behavioral studies.

Protocol 2: Dose Formulation and Administration

Objective: To prepare a stable and homogenous formulation for consistent in vivo administration.

Methodology:

  • Solubility Testing: Determine the solubility of the compound in various pharmaceutically acceptable vehicles (e.g., saline, water with 5% DMSO and 5% Tween 80).

  • Formulation Preparation: Prepare a stock solution of the compound in the chosen vehicle. Subsequent dilutions should be made to achieve the desired final concentrations for injection.

  • Route of Administration: The intraperitoneal (i.p.) route is commonly used for initial screening in rodents due to its relative ease and rapid absorption. Oral (p.o.) and intravenous (i.v.) routes should also be considered for a more comprehensive pharmacokinetic profile.

  • Dose Volume: The volume of administration should be kept consistent across all animals, typically 5-10 mL/kg for mice.

Protocol 3: Dose-Range Finding and Acute Toxicity

Objective: To determine the maximum tolerated dose (MTD) and identify a range of doses for subsequent behavioral testing.

Methodology:

  • Animal Model: Use adult male C57BL/6J mice (8-10 weeks old).

  • Dose Escalation: Administer single doses of the compound in an escalating manner to different groups of mice (n=3-5 per group). A logarithmic dose progression is recommended (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Clinical Observations: Monitor the animals for any signs of toxicity, including changes in posture, locomotion, grooming, and any signs of distress (e.g., piloerection, labored breathing) for at least 24 hours post-administration.

  • Data Collection: Record the incidence and severity of any adverse effects. Note the dose at which significant toxicity or mortality occurs.

Data Presentation:

Dose (mg/kg, i.p.)Number of AnimalsClinical Signs of ToxicityMortality (within 24h)
Vehicle5None observed0/5
15None observed0/5
35Mild hyperactivity0/5
105Head twitches, hyperactivity0/5
305Severe head twitches, ataxia1/5
1005Seizures, mortality5/5

Table 1: Example of a dose-range finding data summary.

PART 3: Behavioral Pharmacology: Assessing Psychedelic-like and Other CNS Effects

The following behavioral assays are selected to probe the potential psychedelic-like and general central nervous system effects of the compound.

Protocol 4: The Head-Twitch Response (HTR) in Mice

Rationale: The head-twitch response in mice is a well-validated behavioral proxy for 5-HT2A receptor activation and is highly predictive of psychedelic-like effects in humans[7][8][9].

G start Acclimatize Mouse (30 min in test chamber) administer Administer Compound or Vehicle (i.p.) start->administer observe Record Head Twitches (30-60 min observation period) administer->observe analyze Quantify Head Twitches (Count per unit time) observe->analyze compare Statistical Analysis (e.g., ANOVA) analyze->compare

Figure 2: Workflow for the Head-Twitch Response (HTR) assay.

Methodology:

  • Animal Model: Adult male C57BL/6J mice (8-10 weeks old).

  • Habituation: Individually house the mice in clear observation chambers for at least 30 minutes prior to drug administration to reduce novelty-induced stress[10].

  • Drug Administration: Administer a range of doses of the test compound (selected from the dose-range finding study) and a vehicle control to different groups of mice (n=8-10 per group).

  • Observation Period: Immediately after injection, place the mice back into the observation chambers and record their behavior for 30-60 minutes.

  • Data Quantification: A trained observer, blind to the treatment conditions, should count the number of head twitches. A head twitch is defined as a rapid, rhythmic rotational movement of the head.

  • Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare the dose groups to the vehicle control.

Protocol 5: Open Field Test

Rationale: This test assesses general locomotor activity and can also provide insights into anxiety-like behavior. Psychedelic compounds can have varied effects on locomotion, and this test helps to characterize the overall behavioral profile.

Methodology:

  • Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape. The arena should be equipped with an automated tracking system (e.g., video camera and software) to record the animal's movement.

  • Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer the test compound or vehicle as described for the HTR assay.

  • Test Procedure: 15-30 minutes after injection, place the mouse in the center of the open field and allow it to explore freely for 15-30 minutes.

  • Data Collection: The tracking software will automatically record parameters such as:

    • Total distance traveled (a measure of overall locomotor activity).

    • Time spent in the center of the arena (an indicator of anxiety-like behavior; less time in the center suggests higher anxiety).

    • Rearing frequency (a measure of exploratory behavior).

  • Data Analysis: Analyze the data using a one-way ANOVA followed by appropriate post-hoc tests.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Efforts should be made to minimize the number of animals used and to refine the procedures to reduce any potential pain or distress. The importance of "set and setting" in psychedelic research extends to preclinical models; therefore, minimizing stress through proper handling and habituation is crucial for obtaining therapeutically relevant data[10]. The use of overly stressful behavioral paradigms, such as the forced swim test, is increasingly being questioned and should be carefully considered and justified[8].

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vivo characterization of this compound. By systematically evaluating its pharmacokinetic profile, safety, and behavioral effects, researchers can gain valuable insights into its potential as a novel therapeutic agent. The data generated from these studies will be crucial for guiding further preclinical development, including investigations into its effects in animal models of specific psychiatric disorders.

References

  • Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines - PMC. (2022, July 5). National Center for Biotechnology Information. [Link]

  • Experiments on Animals in Psychedelic Research - PETA. (2024, November 14). PETA. [Link]

  • Animal models in psychedelic research – Tripping over translation - bioRxiv. (2026, January 23). bioRxiv. [Link]

  • Animal Models of Serotonergic Psychedelics - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Duke Researchers Probe the Magic of Psychedelics as Medicine. (2023, October 25). Duke University School of Medicine. [Link]

  • Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines | ACS Omega - ACS Publications. (2022, July 5). ACS Publications. [Link]

  • The next wave of psychedelics focuses on brain rewiring without the trip. (2026, February 18). Drug Discovery News. [Link]

  • (PDF) Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT - ResearchGate. (2025, October 3). ResearchGate. [Link]

  • Introduction to Psychedelic Tryptamines - Spirit Pharmacist. (2024, May 2). Spirit Pharmacist. [Link]

  • Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438) - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • N,N,N-trimethylmethanaminium iodides are competitive antagonists for the human α4β2 and α7 nicotinic acetylcholine receptors - MedChemComm (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis of N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones as potential antileishmanial agents - PubMed. (2012, September 1). National Center for Biotechnology Information. [Link]

  • Oxidized analogs of Di(1H-indol-3-yl)methyl-4-substituted benzenes are NR4A1-dependent UPR inducers with potent and safe anti-cancer activity - PMC - NIH. (2018, May 18). National Center for Biotechnology Information. [Link]

  • Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. (n.d.). Angewandte Chemie International Edition. [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Oxidized analogs of Di(1H-indol-3-yl)methyl-4-substituted benzenes are NR4A1-dependent UPR inducers with potent and safe anti-cancer activity - Oncotarget. (2018, May 18). Oncotarget. [Link]

  • Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. - RJPBCS. (n.d.). RJPBCS. [Link]

  • Synthesis and structure-activity relationships of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs as potential therapeutic agents for Alzheimer's disease. - EMBL-EBI. (n.d.). EMBL-EBI. [Link]

  • Indole Antitumor Agents in Nanotechnology Formulations: An Overview - MDPI. (2023, June 25). MDPI. [Link]

  • Indoles derived from intestinal microbiota act via type I interferon signaling to limit graft-versus-host disease - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Oxidized analogs of Di(1 H-indol-3-yl)methyl-4-substituted benzenes are NR4A1-dependent UPR inducers with potent and safe anti-cancer activity - PubMed. (2018, May 18). National Center for Biotechnology Information. [Link]

  • 1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane activates Nur77-independent proapoptotic responses in colon cancer cells - PubMed. (2008, April 15). National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for Investigating the Mechanism of Action of 1-(1H-indol-4-yl)-N-methylmethanamine (4-HO-NMT / Norpsilocin)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Paradox of a Non-Hallucinogenic Psychedelic Analog

1-(1H-indol-4-yl)-N-methylmethanamine, more commonly known as 4-hydroxy-N-methyltryptamine (4-HO-NMT) or norpsilocin, is a tryptamine alkaloid with a fascinating and somewhat paradoxical pharmacological profile.[1] Structurally, it is closely related to the classic psychedelic compound psilocin (4-hydroxy-N,N-dimethyltryptamine), the active metabolite of psilocybin.[2][3] Found in several species of psilocybin-containing mushrooms, norpsilocin is hypothesized to be a dephosphorylated metabolite of baeocystin.[1]

The primary interest in 4-HO-NMT stems from its potent agonism at the serotonin 2A (5-HT2A) receptor, the principal target for the subjective effects of classic psychedelics like LSD and psilocybin.[1][4] Despite being a near-full and potent agonist at the 5-HT2A receptor, preclinical studies have surprisingly shown that norpsilocin does not induce the head-twitch response in rodents, a standard behavioral proxy for hallucinogenic potential in humans.[1][5] This divergence between potent 5-HT2A receptor activation and the absence of a key psychedelic-like behavioral effect makes 4-HO-NMT a valuable pharmacological tool. Its study offers a unique opportunity to dissect the nuanced signaling pathways downstream of 5-HT2A receptor activation and to potentially dissociate the therapeutic effects of psychedelics from their hallucinogenic properties.

These application notes provide a comprehensive guide for researchers and drug development professionals to meticulously investigate the mechanism of action of 4-HO-NMT. The protocols outlined herein are designed to be self-validating systems, incorporating best practices to ensure data integrity and reproducibility.

Part 1: Foundational Analysis - Receptor Binding and Functional Profiling

The initial and most critical step in elucidating the mechanism of any psychoactive compound is to determine its affinity and functional activity at a panel of relevant G protein-coupled receptors (GPCRs) and transporters. For a tryptamine derivative, the primary targets of interest are the serotonin (5-HT) receptor subtypes, with a particular focus on the 5-HT2A receptor.

Protocol 1.1: Competitive Radioligand Binding Assay for 5-HT Receptor Subtypes

This protocol details a competitive binding assay to determine the equilibrium dissociation constant (Ki) of 4-HO-NMT at human 5-HT1A, 5-HT2A, and 5-HT2C receptors.

Causality Behind Experimental Choices:

  • Cell Lines: HEK-293 cells stably expressing the human receptor of interest are used as they provide a consistent and high level of receptor expression, minimizing variability between experiments.

  • Radioligand: A well-characterized, high-affinity radiolabeled antagonist (e.g., [3H]ketanserin for 5-HT2A) is used to label the target receptor. The antagonist is chosen to avoid confounding effects from functional activity.

  • Competition: By introducing increasing concentrations of the unlabeled test compound (4-HO-NMT), we can determine its ability to displace the radioligand. The concentration at which 50% of the radioligand is displaced (IC50) is used to calculate the Ki, a measure of binding affinity.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK-293 cells expressing the human 5-HT receptor subtype of interest under standard conditions (e.g., DMEM, 10% FBS, 1% penicillin-streptomycin).

    • Harvest cells at ~90% confluency and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of cell membrane preparation.

      • 50 µL of radioligand at a concentration near its Kd (e.g., ~1 nM [3H]ketanserin for 5-HT2A).

      • 50 µL of a range of concentrations of 4-HO-NMT (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • For total binding, add 50 µL of assay buffer instead of the test compound.

      • For non-specific binding, add 50 µL of a high concentration of a known non-radiolabeled antagonist (e.g., 10 µM mianserin for 5-HT2A).

  • Incubation and Termination:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Rapidly terminate the assay by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Data Acquisition and Analysis:

    • Place the filter discs in scintillation vials with a suitable scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the 4-HO-NMT concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Receptor Binding Affinity Profile

Compound5-HT2A Ki (nM)5-HT1A Ki (nM)5-HT2C Ki (nM)Reference
4-HO-NMT (Norpsilocin) Potent (exact value to be determined)9540[5]
Psilocin (4-HO-DMT)~10-50~100-200~20-100[3][6]
Serotonin (5-HT)~5-20~1-10~5-15[6][7]

Note: The table presents a combination of expected outcomes and literature-derived values for comparison.

Protocol 1.2: Functional Activity Assay - Gq-Mediated Calcium Mobilization

This protocol measures the functional potency (EC50) and efficacy of 4-HO-NMT at the 5-HT2A receptor, which primarily couples to the Gq signaling pathway, leading to an increase in intracellular calcium.

Causality Behind Experimental Choices:

  • Calcium-Sensitive Dyes: Fluorescent dyes like Fluo-4 AM are used as they can enter the cell and their fluorescence intensity increases proportionally to the concentration of intracellular free calcium.

  • FLIPR/FlexStation: These instruments allow for the automated addition of the compound and the real-time kinetic measurement of the fluorescent signal on a plate-based format, enabling high-throughput screening.

Step-by-Step Methodology:

  • Cell Plating and Dye Loading:

    • Plate HEK-293 cells expressing the human 5-HT2A receptor in a black-walled, clear-bottom 96-well plate and grow to ~90% confluency.

    • Aspirate the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.

    • Gently wash the cells with the buffer to remove any excess extracellular dye.

  • Compound Preparation and Assay Execution:

    • Prepare a serial dilution of 4-HO-NMT in the assay buffer at 2x the final desired concentration. Also, prepare a 2x solution of a known full agonist (e.g., serotonin) for normalization.

    • Place the cell plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

    • Record a baseline fluorescence reading for approximately 20 seconds.

    • The instrument will then automatically add the 2x compound solutions to the wells.

    • Continue to record the fluorescence signal for another 2-3 minutes to capture the peak response.

  • Data Analysis:

    • For each well, calculate the peak fluorescence response and normalize it to the baseline.

    • Normalize the data to the response produced by the maximal concentration of the full agonist (serotonin), which is set to 100% efficacy.

    • Plot the normalized response against the logarithm of the 4-HO-NMT concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and the Emax (efficacy) values.

Workflow Visualization

G cluster_binding Protocol 1.1: Radioligand Binding Assay cluster_functional Protocol 1.2: Calcium Mobilization Assay b1 Prepare Cell Membranes (HEK-293 with 5-HT2A) b2 Incubate Membranes with Radioligand & 4-HO-NMT b1->b2 b3 Separate Bound/Unbound via Filtration b2->b3 b4 Quantify Radioactivity (Scintillation Counting) b3->b4 b5 Calculate Ki (Cheng-Prusoff) b4->b5 f1 Plate Cells & Load with Calcium Dye f2 Add 4-HO-NMT in FLIPR f1->f2 f3 Measure Fluorescence Change Over Time f2->f3 f4 Calculate EC50 & Emax f3->f4 G cluster_gq Gq Pathway cluster_arrestin β-Arrestin Pathway compound 4-HO-NMT receptor 5-HT2A Receptor compound->receptor gq Gαq receptor->gq Agonism arrestin β-Arrestin 2 receptor->arrestin Recruitment plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 plc->ip3 dag DAG plc->dag ca Ca²⁺ Release ip3->ca internalization Receptor Internalization arrestin->internalization mapk MAPK Signaling (ERK1/2) arrestin->mapk

Caption: 5-HT2A receptor downstream signaling pathways.

Part 3: In Vivo Correlates - Behavioral Pharmacology

To bridge the gap between in vitro molecular mechanisms and physiological effects, in vivo behavioral assays are indispensable. The head-twitch response (HTR) in rodents is the most widely used and predictive assay for the hallucinogenic potential of 5-HT2A receptor agonists.

Protocol 3.1: Head-Twitch Response (HTR) Assay in Mice

This protocol is designed to confirm the previously reported lack of HTR induction by 4-HO-NMT and to directly compare its effects to a known hallucinogen like psilocin.

Causality Behind Experimental Choices:

  • Animal Model: Mice are a standard and well-validated model for the HTR assay.

  • Dosing: A range of doses should be tested to establish a dose-response relationship (or lack thereof). Intraperitoneal (i.p.) injection is a common and effective route of administration for systemic drug delivery.

  • Observation: The observation period is critical. HTR is typically most prominent within the first 30 minutes after drug administration. A trained, blinded observer is essential to prevent bias in counting the head twitches.

Step-by-Step Methodology:

  • Animal Acclimation and Habituation:

    • Acclimate male C57BL/6J mice to the housing facility for at least one week before the experiment.

    • On the day of the experiment, habituate the mice to the observation chambers (e.g., clear Plexiglas cylinders) for 30-60 minutes.

  • Drug Preparation and Administration:

    • Dissolve 4-HO-NMT, psilocin (positive control), and vehicle (e.g., saline, negative control) in a suitable solvent.

    • Administer the drugs via i.p. injection at a volume of 10 mL/kg. Use a range of doses for 4-HO-NMT and a known effective dose for psilocin (e.g., 1-3 mg/kg).

  • Behavioral Observation:

    • Immediately after injection, return the mice to their individual observation chambers.

    • A trained observer, blind to the experimental conditions, should count the number of head twitches for each mouse over a 30-minute period. A head twitch is a rapid, convulsive rotational movement of the head.

    • Video recording the sessions can be beneficial for verification and re-scoring.

  • Data Analysis:

    • Sum the total number of head twitches for each animal over the observation period.

    • Compare the mean number of head twitches between the different treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test for comparison against the vehicle control).

    • A statistically significant increase in HTR for the psilocin group and a lack of significant increase for the 4-HO-NMT group would confirm the compound's non-hallucinogenic-like profile in this model.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the systematic investigation of this compound's mechanism of action. By combining in vitro receptor binding and functional assays with in vivo behavioral pharmacology, researchers can build a comprehensive profile of this unique compound. The key to understanding 4-HO-NMT lies in exploring the potential for biased agonism at the 5-HT2A receptor. Further studies could involve phosphoproteomics to map the downstream signaling cascades activated by 4-HO-NMT in comparison to classic psychedelics, and more complex behavioral assays to explore potential therapeutic effects, such as antidepressant-like activity, in the absence of hallucinogenic-like responses. [1]This research is critical for advancing our understanding of serotonergic pharmacology and for the development of novel therapeutics for psychiatric disorders.

References

  • Glattard, G., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega. Available from: [Link]

  • Holze, F., et al. (2011). Heaven and hell--a phenomenological study of recreational use of 4-HO-MET in Sweden. Journal of Psychoactive Drugs. Available from: [Link]

  • Kozell, L. B., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • Sherwood, A. M., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega. Available from: [Link]

  • Wikipedia contributors. (2023, December 27). 4-Hydroxytryptamine. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Wikipedia contributors. (2024, January 21). 4-HO-MET. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Kozell, L. B., et al. (2023). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. ResearchGate. Available from: [Link]

  • Spirit Pharmacist. (2024, May 2). Introduction to Psychedelic Tryptamines. Spirit Pharmacist. Available from: [Link]

  • Wikipedia contributors. (2023, December 27). Norpsilocin. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • ACS Laboratory. (2024, April 17). 4-hydroxy-N,N,N (4-HO-TMT) Guide: Effects, Benefits and Legal Status. ACS Laboratory. Available from: [Link]

Sources

Application Note: Structure-Activity Relationship (SAR) Profiling of 1-(1H-indol-4-yl)-N-methylmethanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The indole scaffold remains a "privileged structure" in drug discovery, serving as the core for thousands of bioactive alkaloids and synthetic therapeutics. While the C3-ethylamino side chain (tryptamine) is the classical pharmacophore for serotonergic (5-HT) activity, the 1-(1H-indol-4-yl)-N-methylmethanamine scaffold represents a critical bioisostere.

Moving the basic amine side chain from C3 to C4 and shortening the linker from ethyl (C2) to methyl (C1) introduces two profound structural changes:

  • Conformational Constraint: The C4-methanamine vector forces the basic nitrogen into a specific spatial region, often probing the "deep pocket" of GPCRs (e.g., 5-HT2A, 5-HT6) or the ATP-binding cleft of kinases, distinct from the canonical tryptamine binding mode.

  • Peri-Interaction: The proximity of the C4-substituent to the C3-H and the Indole-NH creates unique electronic and steric environments that alter metabolic stability (blocking C4-hydroxylation) and receptor selectivity.

This guide details the protocol for synthesizing and profiling these analogs, focusing on the C4-Linker Contraction strategy.

Chemical Synthesis Protocol: The "C4-Reductive" Pathway

Unlike C3-tryptamines, which are often synthesized via Fischer Indole synthesis or Speeter-Anthony protocols, C4-methanamines require a regioselective approach starting from 4-substituted indoles.

Retrosynthetic Analysis

The most robust route to this compound is the Reductive Amination of Indole-4-carboxaldehyde . This method avoids the formation of the biologically inactive bis-indolyl side products common in acid-catalyzed condensations.

Step-by-Step Synthesis Workflow

Reagents:

  • Precursor: 1H-indole-4-carbaldehyde (CAS: 1074-86-8).

  • Amine Source: Methylamine (2.0 M in THF).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH4).

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

Protocol:

  • Imine Formation (Activation):

    • Dissolve 1H-indole-4-carbaldehyde (1.0 eq) in anhydrous DCE under

      
       atmosphere.
      
    • Add Methylamine (1.5 eq) and a catalytic amount of Acetic Acid (AcOH, 1-2 drops) to catalyze imine formation.

    • Critical Checkpoint: Stir at room temperature for 2 hours. Monitor via TLC (Silica, 5% MeOH in DCM). The aldehyde spot (

      
      ) should disappear, replaced by the lower 
      
      
      
      imine.
  • Reductive Step:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Why STAB? It is milder than NaBH4 and reduces the imine selectively without reducing the indole double bond or the aldehyde (if any remains).

    • Allow to warm to room temperature and stir for 12 hours.

  • Workup & Purification:

    • Quench with saturated aqueous

      
      . Extract with DCM (
      
      
      
      ).
    • Dry organic layer over

      
       and concentrate.
      
    • Purification: Flash Column Chromatography.[1]

      • Mobile Phase: DCM:MeOH:NH4OH (90:9:1). The basic modifier is essential to prevent the secondary amine from tailing on the silica.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Indole-4-carboxaldehyde Imine Intermediate: N-Methyl Imine Start->Imine + MeNH2, AcOH (cat) Reduction Reduction: STAB/DCE Imine->Reduction In situ reduction Purification Purification: Flash Chrom (DCM/MeOH/NH3) Reduction->Purification Quench & Extract Product Product: this compound Purification->Product Yield > 75%

Caption: One-pot reductive amination workflow for C4-methanamine synthesis.

SAR Design Strategy: The "Vector Scanning" Approach

When profiling this scaffold, random substitution is inefficient. You must systematically probe the steric and electronic tolerance of the C4-pocket.

Key SAR Vectors

The SAR study should focus on three distinct regions of the molecule:

VectorModificationRationale
R1 (Indole N1) H (Parent), Methyl, Benzyl, SulfonylMetabolic Stability & Lipophilicity. Unsubstituted N1 allows H-bond donation (Serine residues). Sulfonyl groups (e.g., tosyl) often shift activity to 5-HT6 antagonism.
R2 (Amine N) Methyl (Parent), Ethyl, Allyl, BenzylPocket Depth. The "methanamine" linker is short (C1). Increasing the N-substituent bulk compensates for the shorter linker, potentially recapturing interactions lost by removing the ethyl chain.
R3 (Indole C5) H, F, OMe, ClElectronic Modulation. Substituents at C5 are para to the C4-amine side chain. Electron-donating groups (OMe) increase electron density on the amine, increasing basicity (

).
Linker Logic: The "C1 vs C2" Switch

A critical control in this study is the comparison of the C4-Methanamine (C1) against the C4-Ethanamine (C2) .

  • C1 (Methanamine): Rigid, often kinase-selective or 5-HT antagonist.

  • C2 (Ethanamine): Flexible, often 5-HT agonist (psychedelic-like).

Pharmacological Evaluation Protocol

To validate the SAR, a tiered screening approach is required.

Primary Screen: Radioligand Binding (Affinity)

Target: 5-HT2A and 5-HT1A Receptors (Human recombinant). Radioligand:


-Ketanserin (for 2A) and 

-8-OH-DPAT (for 1A).

Protocol:

  • Membrane Prep: HEK293 cells stably expressing h5-HT2A.

  • Incubation: Incubate membranes with radioligand (0.5 nM) and Test Compound (

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.
  • Filtration: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    
Secondary Screen: Functional Assay (Efficacy)

Binding affinity (


) does not distinguish agonists from antagonists.
Method:  Calcium Flux Assay (FLIPR).
  • Agonist Mode: Measure increase in intracellular

    
     upon compound addition.
    
  • Antagonist Mode: Pre-incubate with compound, then challenge with Serotonin (EC80). Measure inhibition of flux.

SAR Decision Tree Diagram

SAR_Logic Start Compound Library (C4-Methanamines) Screen1 Primary Screen: Binding Affinity (Ki) Start->Screen1 Decision1 Ki < 100 nM? Screen1->Decision1 Discard Discard / Redesign Decision1->Discard No Screen2 Secondary Screen: Functional (Ca2+ Flux) Decision1->Screen2 Yes Agonist Agonist Profile (Potential Psychoplastogen) Screen2->Agonist High Emax Antagonist Antagonist Profile (Antipsychotic Potential) Screen2->Antagonist Low Emax / High IC50

Caption: Decision tree for classifying C4-methanamine analogs based on functional output.

Data Analysis & Reference Standards

When reporting data, normalize results against standard tryptamines to highlight the "Scaffold Shift" effect.

Table 1: Comparative SAR Template

Compound IDStructureLinker Length5-HT2A

(nM)
Functional Activity
Ref-1 TryptamineC2 (Ethyl)~150Agonist
Ref-2 Psilocin (4-OH-DMT)C2 (Ethyl)~15Agonist
Target-1 This compound C1 (Methyl) TBD Likely Antagonist/Weak Agonist
Analog-A N,N-Dimethyl analogC1 (Methyl)TBDProbe for hydrophobic pocket
Analog-B 5-Fluoro-C4-methanamineC1 (Methyl)TBDMetabolic blocker

Interpretation Guide:

  • If Target-1 shows high affinity (

    
     nM) but low efficacy compared to Psilocin, the C1-linker contraction  successfully decoupled binding from activation, a desired trait for developing non-hallucinogenic neurotherapeutics.
    

References

  • Ishizuka, N., et al. (1982). "(R)- and (S)-4-Methylaminomethyl-2,3,4,9-tetrahydrothiopyrano[2,3-b]indole: synthesis, absolute configuration, conformation, and analgesic activity." Journal of the Chemical Society, Perkin Transactions 1.

  • Nirogi, R., et al. (2009). "Synthesis and preliminary screening of novel indole-3-methanamines as 5-HT4 receptor ligands." Bioorganic & Medicinal Chemistry Letters.

  • Nichols, D. E. (2012). "Structure-activity relationships of serotonin 5-HT2A agonists." WIREs Membrane Transport and Signaling. (Contextual grounding for Indole SAR).
  • Shen, Y., et al. (2017).[2] "Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles." Molecules.

  • Glennon, R. A., et al. (1994). "Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of correlation." Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1H-indol-4-yl)-N-methylmethanamine

[1]

Quick Reference: Reaction Profile
ParameterSpecification
Target Molecule This compound
Primary Route Reductive Amination (Indirect)
Key Intermediate (E)-1-(1H-indol-4-yl)-N-methylmethanimine
Critical Reagent Sodium Triacetoxyborohydride (STAB)
Major Side Product Bis-alkylated tertiary amine (Dimer)
Typical Yield 75–85% (Optimized)
Part 1: Optimized Protocol (The "Gold Standard")

User Query: "I am getting low yields (<40%) and a mixture of products using NaBH4. How do I fix this?"

Senior Scientist Response: The use of Sodium Borohydride (

To maximize yield, you must switch to a Stepwise Reductive Amination using Sodium Triacetoxyborohydride (STAB) . STAB is less reducing than

Step-by-Step Protocol

1. Imine Formation (Equilibrium Phase) [1]

  • Reagents: 1H-indole-4-carbaldehyde (1.0 eq), Methylamine (2.0 M in THF, 3.0–5.0 eq),

    
     (Optional, 1.5 eq - see Troubleshooting).[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1] Avoid Methanol initially to prevent hemiaminal stability.

  • Conditions: Stir at Room Temperature (RT) for 2–4 hours under Argon.

  • Checkpoint: Monitor TLC. The aldehyde spot should disappear, replaced by a less polar imine spot.

2. Reduction (Kinetic Phase)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 eq).[1]

  • Additive: Acetic Acid (AcOH) (1.0 eq).[1] Critical for protonating the imine to the reactive iminium species.

  • Execution: Cool mixture to 0°C. Add STAB portion-wise. Warm to RT and stir for 12 hours.

3. Workup (Yield Critical)

  • Quench: Saturated

    
     (slow addition).
    
  • Extraction: Extract with DCM (

    
    ).
    
  • Purification: The product is a secondary amine and can streak on silica. Use DCM:MeOH:

    
     (90:9:[1]1) as the eluent.[2]
    
Part 2: Troubleshooting & Diagnostics

Q: Why is my product polymerizing or turning into a black tar? A: Indoles are acid-sensitive.[1] While the 4-position is relatively stable, strong mineral acids or prolonged exposure to Lewis acids can cause polymerization at the C3 position.

  • Fix: Ensure your workup is basic (

    
    ).[1] Do not use strong acids (HCl) to quench unless you are immediately isolating the salt. Use Acetic Acid only in stoichiometric amounts during reduction.
    

Q: I see a large spot corresponding to the alcohol (1H-indol-4-ylmethanol). Why? A: This indicates Direct Reduction . Your reducing agent reduced the aldehyde before it could form the imine.

  • Fix: Ensure you stir the aldehyde and amine before adding the reducing agent (at least 2 hours). If using STAB, this is less likely, but if using

    
    , this is the primary failure mode.
    

Q: I have a significant amount of "dimer" (tertiary amine). A: This is Bis-alkylation .[1] The product amine reacts with another molecule of aldehyde.[3]

  • Fix: Increase the equivalents of Methylamine to 5.0–10.0 eq. High dilution of the aldehyde also helps.

Part 3: Mechanistic Visualization

The following diagram illustrates the critical decision pathways and chemical logic for the synthesis.

GStartStart: 1H-indole-4-carbaldehydeReagentAdd Methylamine (Excess)Solvent: DCE/DCMStart->ReagentImineIntermediate: Imine SpeciesReagent->Imine -H2ODecisionChoice of Reducing AgentImine->DecisionPath_NaBH4Route A: NaBH4(Non-Selective)Decision->Path_NaBH4 Fast Addition Path_STABRoute B: STAB + AcOH(Selective)Decision->Path_STAB Stepwise Result_FailResult: Mixture(Alcohol + Dimer + Product)Path_NaBH4->Result_Fail Competition Result_SuccessResult: High YieldSecondary AminePath_STAB->Result_Success Iminium Reduction

Caption: Mechanistic flow comparing the high-yield STAB route versus the lower-yield NaBH4 route.

Part 4: FAQ - Advanced Optimization

Q: Can I use the amide reduction route (reducing N-methyl-1H-indole-4-carboxamide)? A: Yes, but it is generally inferior for yield.[1]

  • Pros: Starting materials might be cheaper.

  • Cons: Requires

    
     (LAH).[1] LAH is a harsh reducing agent that can reduce the indole double bond (C2-C3) to form indoline impurities [1].[1] Workup of LAH reactions often traps the amine product in aluminum salts, lowering isolated yield.
    

Q: How do I store the product? A: Indole amines are prone to oxidation (turning pink/purple). Store as the Hydrochloride (HCl) or Fumarate salt at -20°C. The free base should be used immediately or stored under Argon.[1]

Q: Does the position of the substituent (C4) affect reactivity compared to Tryptamine (C3)? A: Yes. The C4 position is sterically more crowded than the C3 side chain found in tryptamine. This makes the imine formation slightly slower, necessitating longer reaction times or the use of a Lewis Acid catalyst like Titanium Isopropoxide (

References
  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Glennon, R. A., et al. (1982). "Binding of benzo[b]thiophene and indole derivatives at 5-HT receptors." Journal of Medicinal Chemistry. (Foundational work on 4-substituted indole synthesis).

Technical Support Center: Purification of Aminomethylated Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IND-AM-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Troubleshooting instability, streaking, and isolation failures in Indole Mannich Bases.

Executive Summary: The Deceptive Simplicity

Aminomethylated indoles (often synthesized via the Mannich reaction, e.g., Gramine derivatives) present a unique "double-bind" in purification:

  • Chemical Instability: They are prone to Retro-Mannich fragmentation or elimination to form reactive 3-methyleneindolenine intermediates, especially under acidic conditions or high heat.

  • Chromatographic Difficulty: The basic nitrogen interacts strongly with acidic silanols on silica gel, causing severe tailing (streaking) and yield loss.

This guide provides a self-validating workflow to navigate these opposing forces.

Module 1: Chemical Stability & Handling

The Core Issue: Your compound is disappearing on the column or turning into a polymer during evaporation.

Mechanism of Failure: The Retro-Mannich Elimination

Unlike standard amines, 3-aminomethylindoles are "benzylic-like." In the presence of acid (even mild silica acidity) or heat, they eject the amine to form a highly electrophilic intermediate.

RetroMannich Start 3-Aminomethylindole (Mannich Base) Inter Protonated Intermediate Start->Inter + H+ Acid Acidic Silanol (Si-OH) or Heat Acid->Inter Elim Elimination Step Inter->Elim Reactive 3-Methyleneindolenine (Reactive Electrophile) Elim->Reactive - HNR2 Amine Free Amine (Lost) Elim->Amine Polymer Polymerization (Tars/Oils) Reactive->Polymer Self-reaction

Figure 1: The degradation pathway of indole Mannich bases. Acidic environments catalyze the ejection of the amine, leading to decomposition.

Protocol 1.1: The "Cold & Basic" Rule

Objective: Prevent decomposition during workup.

  • Never evaporate these compounds to dryness at temperatures >40°C.

  • Neutralization: If the reaction was acidic, neutralize with saturated NaHCO₃ before extraction.

  • Solvent Swap: Avoid chloroform (often acidic due to decomposition); use Dichloromethane (DCM) or Ethyl Acetate stabilized with basic alumina if necessary.

Module 2: Chromatographic Challenges

The Core Issue: The compound elutes as a broad streak from Rf 0.5 to 0.0, or co-elutes with impurities.

The "Silanol Effect"

Standard silica gel is slightly acidic (pH 5-6). Basic aminomethyl groups hydrogen bond irreversibly to these sites.

Troubleshooting Table: Mobile Phase Modifiers
StrategyModifierConcentrationProsCons
Standard Deactivation Triethylamine (TEA)1–3% v/vCheap, effective for most amines.TEA is smelly; must be removed post-column.
Aggressive Elution Ammonia (NH₃ in MeOH)1–10% of the MeOH fractionStrongest suppression of tailing.Can degrade sensitive esters/amides; silica dissolves slightly.
Stationary Phase Swap Amine-Silica (KP-NH)N/A (Solid Phase)Best Solution. No additives needed.Higher cost per cartridge.
Reverse Phase Ammonium Bicarbonate10mM (pH 9-10)Excellent separation; removes organics.Requires C18 column stable at high pH.
Protocol 2.1: Silica Pre-Treatment (The "Slurry" Method)

Use this if you cannot afford Amine-functionalized silica.

  • Prepare Slurry: Mix your required amount of silica gel with the starting mobile phase (e.g., 10% EtOAc in Hexane).

  • Add Modifier: Add 2% Triethylamine (TEA) relative to the total solvent volume directly to the slurry.

  • Pack: Pour the column.

  • Flush: Run 2 column volumes (CV) of mobile phase with TEA through the column before loading the sample.

  • Run: Elute with mobile phase containing 1% TEA .

Critical Check: Verify the stability of your specific derivative in 1% TEA by leaving a spot on a TLC plate dipped in the solvent for 30 minutes. If new spots appear, switch to Neutral Alumina .

Module 3: Isolation & Crystallization

The Core Issue: The compound comes off the column as an oil and refuses to solidify.

Logic Flow: Purification Strategy

PurificationLogic Input Crude Reaction Mixture Check1 Is the product acid sensitive? Input->Check1 Yes Yes (Retro-Mannich Risk) Check1->Yes Gramine-like No No (Stable) Check1->No Simple Amine MethodA Flash Chromatography (Amine-Silica or 1% TEA) Yes->MethodA Oil Product is an Oil MethodA->Oil MethodB Acid-Base Extraction (Wash organics with 1M HCl, Basify aq. layer, Extract) No->MethodB MethodB->Oil Salt Salt Formation Strategy Oil->Salt Oxalate Oxalic Acid (Ethanol/Ether) Salt->Oxalate Preferred HCl HCl Gas (Anhydrous Ether) Salt->HCl Alternative Solid Crystalline Solid Oxalate->Solid HCl->Solid

Figure 2: Decision matrix for selecting the purification route based on compound stability and physical state.

Protocol 3.1: Oxalate Salt Formation

Indole Mannich bases often form beautiful crystals as oxalate salts when the free base is an oil.

  • Dissolve: Dissolve 1 mmol of the crude oil in a minimum amount of absolute ethanol (~1-2 mL).

  • Prepare Acid: Dissolve 1 mmol (1 eq) of anhydrous oxalic acid in 1 mL of ethanol.

  • Precipitate: Add the acid solution dropwise to the amine solution with stirring.

  • Crystallize: If precipitate forms immediately, heat gently to redissolve, then add diethyl ether until slightly turbid. Cool to 4°C overnight.

  • Filter: Collect the solid. Note: This stabilizes the amine against Retro-Mannich degradation.

Frequently Asked Questions (FAQ)

Q: My compound streaks even with 1% TEA. What now? A: Increase TEA to 3-5% or switch to DCM/MeOH/NH₄OH (90:9:1) . If streaking persists, the compound may be decomposing on the silica. Switch immediately to Neutral Alumina (Grade III) or use Reverse Phase (C18) with a high pH buffer (Ammonium Bicarbonate, pH 10).

Q: Can I use Acetone/Hexane for TLC? A: Avoid acetone if your amine is primary or secondary. It can form an enamine/imine artifact on the plate or column, appearing as a second spot that "moves" relative to the main spot. Stick to EtOAc/Hexane/TEA or DCM/MeOH/TEA.

Q: Why did my product turn red/brown on the column? A: Indoles are electron-rich and prone to oxidative polymerization (melanization) on active surfaces like silica. Ensure your solvents are degassed and consider adding a radical scavenger like BHT (0.1%) to the eluent if the compound is extremely sensitive.

References

  • Biotage. (2023).[1][2] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2012). Organocatalytic enantioselective Mannich and retro-Mannich reactions.[3] Organic & Biomolecular Chemistry.[3][4] Retrieved from [Link]

  • National Institutes of Health (PMC). (2011). Mannich bases in medicinal chemistry and drug design.[1] Retrieved from [Link]

Sources

minimizing byproduct formation in the synthesis of 1-(1H-indol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing byproduct formation in the synthesis of 1-(1H-indol-4-yl)-N-methylmethanamine Content Type: Technical Support Center / Troubleshooting Guide

Subject: Minimizing Byproducts in this compound Synthesis Ticket ID: IND-C4-AMINE-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of This compound (also known as 4-(methylaminomethyl)indole) presents a unique set of challenges due to the electron-rich nature of the indole core and the nucleophilicity of the resulting secondary amine.

Users typically encounter three primary byproduct classes:

  • Tertiary Amines (Over-alkylation): Formation of the N,N-dimethyl analog.

  • Bis(indolyl)methanes (Dimerization): Acid-catalyzed condensation of the aldehyde precursor with the indole C3 position.

  • Indolines (Over-reduction): Reduction of the C2-C3 double bond during amide reduction protocols.

This guide provides validated protocols and troubleshooting steps to suppress these pathways.

Knowledge Base Article 01: The Reductive Amination Protocol

Method: Reductive amination of indole-4-carboxaldehyde with methylamine. Best For: Rapid synthesis, avoiding multi-step protection/deprotection.[1]

The Mechanism & Failure Points

In this pathway, indole-4-carboxaldehyde reacts with methylamine to form an imine (Schiff base), which is subsequently reduced to the amine.

  • Failure Point A (Dimerization): Indoles are susceptible to electrophilic attack at C3. If the reaction mixture is too acidic, the aldehyde activates and reacts with the C3 of a second indole molecule, forming a bis(indolyl)methane dimer [1].[1]

  • Failure Point B (Over-alkylation): The product (secondary amine) is more nucleophilic than the starting methylamine. If the imine is not fully formed before reduction, or if stoichiometry is poor, the product reacts with the aldehyde again to form the tertiary amine [2].[1]

Optimized Protocol

Reagents: Indole-4-carboxaldehyde, Methylamine (2.0M in THF or MeOH), NaBH₄ or NaBH(OAc)₃.[1]

  • Imine Pre-formation (Critical Step):

    • Dissolve indole-4-carboxaldehyde (1.0 eq) in anhydrous MeOH or THF.

    • Add excess Methylamine (3.0 – 5.0 eq). Note: Excess amine statistically favors mono-alkylation.

    • Add molecular sieves (4Å) to scavenge water and drive imine formation.

    • Stir for 2–4 hours at Room Temp. Do not add the reducing agent yet. Monitor by TLC/LCMS until aldehyde is consumed.[2]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise.

    • Alternative: If using Sodium Triacetoxyborohydride (STAB), you can perform a "one-pot" procedure, but pre-formation is still safer for preventing dimers.[1]

  • Workup:

    • Quench with minimal water. Adjust pH to >11 with NaOH. Extract with DCM.

Data Table: Reducing Agent Selection
ReagentAcidityRisk of DimerizationRisk of Over-AlkylationRecommendation
NaBH₃CN pH 5–6 (req. acid)High (Acid promotes C3 attack)LowAvoid for acid-sensitive indoles
NaBH(OAc)₃ Mildly AcidicModerateLowGood, but watch pH
NaBH₄ BasicLow Moderate (if imine not pre-formed)Recommended (with pre-formation)

Knowledge Base Article 02: The Amide Reduction Protocol

Method: Reduction of N-methyl-1H-indole-4-carboxamide using LiAlH₄. Best For: High purity requirements, large-scale batches where chromatography is difficult.[1]

The Mechanism & Failure Points

This route avoids the equilibrium issues of reductive amination by locking the nitrogen count in an amide bond first.

  • Failure Point C (Indoline Formation): The indole C2-C3 double bond is electron-rich but can be reduced by powerful hydrides like LiAlH₄, especially under reflux or with large excesses of hydride [3].

  • Failure Point D (N-Methyl Cleavage): Rare, but harsh conditions can cleave the methyl group.[1]

Optimized Protocol

Reagents: N-methyl-1H-indole-4-carboxamide, LiAlH₄ (Lithium Aluminum Hydride), anhydrous THF.

  • Setup:

    • Purge system with Argon/Nitrogen. Dissolve N-methyl-1H-indole-4-carboxamide (1.0 eq) in anhydrous THF.

  • Controlled Addition:

    • Cool solution to 0°C.

    • Add LiAlH₄ (2.0 – 2.5 eq) as a solution in THF dropwise. Do not dump solid hydride directly into the reaction.

  • Temperature Management:

    • Allow to warm to RT. Do not reflux unless conversion is stalled. If reflux is needed, limit to 1 hour.

  • Fieser Quench (Critical for Yield):

    • For

      
       grams of LiAlH₄ used, add:
      
      • 
         mL water[1]
        
      • 
         mL 15% NaOH[1]
        
      • 
         mL water[1]
        
    • Filter the granular white precipitate. This prevents the "aluminum emulsion" that traps product.

Visualizing the Pathways

The following diagram illustrates the decision matrix and byproduct generation pathways.

IndoleSynthesis Start Target: this compound RouteA Route A: Reductive Amination (Aldehyde + MeNH2) Start->RouteA RouteB Route B: Amide Reduction (Amide + LiAlH4) Start->RouteB Imine Intermediate: Imine Species RouteA->Imine + MeNH2 (Excess) Byprod1 Byproduct: Bis(indolyl)methane (Dimerization at C3) RouteA->Byprod1 Acidic pH / Low MeNH2 Byprod3 Byproduct: Indoline (C2-C3 Reduction) RouteB->Byprod3 Reflux / Excess Hydride Product Desired Secondary Amine RouteB->Product LiAlH4 (0°C to RT) Byprod2 Byproduct: Tertiary Amine (Over-Alkylation) Imine->Byprod2 Slow Reduction / Free Aldehyde Imine->Product NaBH4 Reduction

Caption: Synthesis decision tree highlighting critical control points for minimizing dimerization (Route A) and over-reduction (Route B).

Troubleshooting & FAQs

Q1: I am seeing a large "dimer" peak (M+ mass ~ 2x starting material) in my LCMS during reductive amination. Why?

Diagnosis: This is likely a bis(indolyl)methane . Root Cause: The reaction environment is too acidic. Indoles are electron-rich enamine-like systems. In the presence of acid (even acetic acid), the aldehyde becomes an electrophile that attacks the C3 position of a second indole molecule. Resolution:

  • Stop adding acid: Do not use acetic acid or NaBH₃CN (which requires pH 5-6).

  • Switch to NaBH₄: Perform the reaction in MeOH without acid. The imine forms spontaneously with methylamine.

  • Protect N1: If the problem persists, protect the indole nitrogen (e.g., Boc or Tosyl) to reduce the electron density of the ring, preventing C3 attack.[1]

Q2: My product contains ~15% of the tertiary amine (N,N-dimethyl). How do I remove it?

Diagnosis: Over-alkylation. Root Cause: The secondary amine product competed with methylamine for the aldehyde. Resolution:

  • Purification: The tertiary amine is less polar than the secondary amine. Use flash chromatography (DCM:MeOH:NH₄OH) to separate.

  • Prevention: You must use a large excess of methylamine (5 eq minimum). Ensure the aldehyde is fully converted to imine (check TLC) before adding the reducing agent.[2]

Q3: During amide reduction, I lost the aromaticity of the indole ring (indoline formation). Can I oxidize it back?

Diagnosis: Over-reduction of the C2-C3 bond. Resolution:

  • Recovery: Yes, you can re-oxidize the indoline to indole using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ in dioxane or DCM.[1]

  • Prevention: Perform the LiAlH₄ reduction at 0°C and warm only to room temperature. Monitor strictly. Avoid reflux.

Q4: Why is my yield low after LiAlH4 workup? The solid is sticky.

Diagnosis: Aluminum emulsion entrapment. Root Cause: Improper quenching of the aluminum salts creates a gelatinous aluminum hydroxide that traps organic amines. Resolution: Use the Fieser Quench method (1:1:3 ratio of Water:15% NaOH:Water) described in the protocol above. This produces a granular sand-like solid that is easily filtered, releasing your amine into the filtrate.

References

  • Bis(indolyl)methane Formation: Shiri, M. (2012).[1] "Indoles in Multicomponent Processes (MCPs)." Chemical Reviews, 112(6), 3508–3549.[1]

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • Indole Reduction Mechanisms: Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Amide Reduction Protocols: Pace, V., et al. (2014).[1][4] "Recent Advances in the Reduction of Amides to Amines." Advanced Synthesis & Catalysis, 356(8), 1761-1780.[1]

Sources

optimizing reaction conditions for the N-methylation of indol-4-yl-methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for N-Methylation Substrate: Indol-4-yl-methanamine (4-Aminomethylindole) Document ID: TSC-IND-004-MET Status: Active Guide

Executive Summary & Reaction Logic

The Challenge: Methylating indol-4-yl-methanamine presents a classic chemoselectivity paradox. You are targeting a primary benzylic amine in the presence of the indole pyrrole nitrogen (N1).

  • Regioselectivity: The exocyclic amine is more nucleophilic (pKa ~9.5) than the indole N1 (pKa ~16), but N1 can be deprotonated by strong bases, leading to irreversible alkylation at the indole position.

  • Degree of Alkylation: Direct alkylation with methyl halides (e.g., MeI) is kinetically difficult to control, frequently resulting in a statistical mixture of unreacted starting material, mono-methylated product, di-methylated tertiary amine, and quaternary ammonium salts.

The Solution: To optimize for the mono-methyl derivative, direct alkylation must be abandoned in favor of Reductive Amination or Stepwise Protection-Reduction .

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the optimized route.

ReactionPathways Start Indol-4-yl-methanamine (Substrate) DirectAlk Direct Alkylation (MeI + Base) Start->DirectAlk High Risk Reductive Reductive Amination (HCHO + NaBH(OAc)3) Start->Reductive Optimized (Quick) Stepwise Stepwise Synthesis (Formylation -> Reduction) Start->Stepwise Optimized (High Purity) ProductDi N,N-Dimethyl (Over-reaction) DirectAlk->ProductDi Fast Kinetics ProductN1 N1-Indole Alkylation (Side Product) DirectAlk->ProductN1 Strong Base ProductMono N-Methyl Product (Target) Reductive->ProductMono Controlled Eq. Reductive->ProductDi Excess HCHO Stepwise->ProductMono 100% Selectivity

Caption: Figure 1. Reaction landscape comparing direct alkylation risks (red) vs. optimized reductive and stepwise protocols (green/blue).

Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by users.

Q1: I am seeing significant dimethylation (tertiary amine) even when using 1.0 equivalent of formaldehyde. Why?

Diagnosis: This is a common issue with reductive amination of primary amines. The secondary amine (product) is often more nucleophilic than the starting primary amine, reacting faster with the remaining aldehyde. Corrective Action:

  • Switch Reagents: Do not use Sodium Cyanoborohydride (

    
    ) in Methanol if selectivity is poor. Switch to Sodium Triacetoxyborohydride (
    
    
    
    )
    in DCE (1,2-Dichloroethane).
  • Protocol Adjustment: Pre-form the imine. Stir the amine and formaldehyde (0.95 eq) for 1 hour before adding the reducing agent. This locks the aldehyde onto the amine before reduction begins.

  • Ultimate Fix: If >95% mono-selectivity is required, switch to Protocol B (Formylation-Reduction) below.

Q2: The indole N1 nitrogen is getting methylated.

Diagnosis: The reaction pH is likely too high (basic). Context: Indole N-H acidity is pKa ~16. If you are using bases like


, 

, or TEA with Methyl Iodide, you will deprotonate N1. Corrective Action:
  • Eliminate Alkyl Halides: Stop using MeI.

  • Buffer the Reaction: In reductive amination, add 1.0 eq of Acetic Acid (AcOH). This keeps the pH slightly acidic (~5-6), which protonates the basic exocyclic amine (facilitating imine formation) but leaves the non-basic indole nitrogen neutral and unreactive.

Q3: My yield is low, and I see polymerization/tar.

Diagnosis: Indoles are acid-sensitive and prone to oxidative polymerization (especially at the C3 position) if exposed to strong Lewis acids or air over time. Corrective Action:

  • Atmosphere: Run all reactions under Nitrogen or Argon.

  • Scavenging: If using formaldehyde, ensure it is fresh. Old paraformaldehyde can contain formic acid.

  • Workup: Avoid strong mineral acids (HCl) during workup. Use mild acids (Citric acid) if pH adjustment is needed.

Optimized Experimental Protocols

Protocol A: Reductive Amination (Best for Speed & Throughput)

Use this method for rapid analog synthesis where ~5-10% dimethyl byproduct is acceptable.

ParameterCondition
Solvent 1,2-Dichloroethane (DCE) or DCM
Concentration 0.1 M
Carbon Source 37% Aqueous Formaldehyde or Paraformaldehyde (0.95 - 1.0 eq)
Reductant Sodium Triacetoxyborohydride (

) (1.4 eq)
Additive Acetic Acid (1.0 eq)
Temp/Time RT / 2-4 hours

Step-by-Step:

  • Dissolve Indol-4-yl-methanamine (1.0 mmol) in DCE (10 mL).

  • Add Formaldehyde (0.95 mmol). Note: Using a slight deficit of aldehyde minimizes over-alkylation.

  • Add Acetic Acid (1.0 mmol). Stir for 30 minutes to allow hemiaminal/imine formation.

  • Add

    
     (1.4 mmol) in one portion.
    
  • Stir at Room Temperature under

    
     for 3 hours.
    
  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with DCM (3x). Wash organics with Brine.

  • Purification: Flash chromatography (DCM/MeOH/NH4OH).

Protocol B: Formylation-Reduction (Best for Purity & Scale-up)

Use this method for strictly mono-methylated product. It is a 2-step sequence but guarantees selectivity.

ParameterStep 1: FormylationStep 2: Reduction
Reagent Ethyl Formate (Solvent & Reagent)Lithium Aluminum Hydride (

)
Solvent Ethyl Formate (Neat) or THFAnhydrous THF
Temp Reflux (54°C)0°C to Reflux

Step-by-Step:

  • Step 1 (Formylation): Dissolve Indol-4-yl-methanamine (1.0 mmol) in Ethyl Formate (5 mL). Heat to reflux for 4-12 hours. Monitor by TLC (Starting amine disappears; less polar N-formyl product appears).

    • Workup: Evaporate volatiles.[1] The residue is usually pure N-formyl indole.

  • Step 2 (Reduction): Suspend

    
     (2.0 mmol) in anhydrous THF (5 mL) under Argon at 0°C.
    
  • Dissolve the N-formyl intermediate in THF (2 mL) and add dropwise to the LAH suspension.

  • Warm to Room Temp, then Reflux for 2-4 hours. Note: The indole ring is stable to LAH under these conditions.

  • Fieser Quench: Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the white precipitate.

  • Result: The filtrate contains pure N-methyl-indol-4-yl-methanamine.

Mechanistic Logic & Decision Support

The following decision tree helps you select the correct protocol based on your available reagents and purity requirements.

DecisionTree Start Start: Optimization Goal Q1 Is strict Mono-Methylation required (>98%)? Start->Q1 PathA No (Small % of dimethyl is acceptable) Q1->PathA High Throughput PathB Yes (Must be pure) Q1->PathB Scale Up / GMP MethodA Use Protocol A: Reductive Amination (NaBH(OAc)3) PathA->MethodA MethodB Use Protocol B: Formylation-Reduction (Ethyl Formate / LAH) PathB->MethodB

Caption: Figure 2. Decision tree for selecting the optimal methylation strategy.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. (Context on Indole stability and reactivity). [Link]

Sources

Validation & Comparative

A Comparative Analysis of Indole-Based Compounds as Potential Anticancer Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: This guide provides a comparative analysis of the anticancer potential of indole-based compounds, a promising class of molecules in oncological research. The specific molecule, 1-(1H-indol-4-yl)-N-methylmethanamine, is used here as a foundational scaffold for discussion. It is important to note that, as of the writing of this guide, there is no publicly available scientific literature detailing the synthesis, biological activity, or specific anticancer effects of this compound. Therefore, this document will draw upon the extensive research conducted on structurally related indole derivatives to provide a comprehensive and scientifically grounded comparative framework. This approach is intended to offer valuable insights for researchers and drug development professionals interested in the potential of this chemical class.

Introduction: The Promise of the Indole Scaffold in Oncology

The indole nucleus, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] In the realm of oncology, the versatility of the indole ring has been extensively exploited to develop novel therapeutic agents that target various hallmarks of cancer.[4][5] Several indole-based drugs have received FDA approval and are currently in clinical use, validating the potential of this structural motif.[6][7] These agents act through diverse mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and modulation of epigenetic pathways.[4][8]

This guide will provide a comparative analysis of the known anticancer properties of various indole derivatives, using this compound as a reference structure. We will explore potential mechanisms of action, present comparative cytotoxicity data from preclinical studies, and provide detailed experimental protocols for key assays.

Potential Mechanisms of Action of Indole-Based Anticancer Agents

The anticancer activity of indole derivatives is often attributed to their ability to interfere with critical cellular processes. The specific mechanism is highly dependent on the substitution pattern around the indole core.

Tubulin Polymerization Inhibition

A significant number of indole-based compounds exert their anticancer effects by targeting tubulin, a key component of the cellular cytoskeleton.[2][3] By inhibiting tubulin polymerization, these agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] The vinca alkaloids, such as vinblastine and vincristine, are classic examples of natural indole-containing products that function as tubulin inhibitors.[3] Synthetic indole derivatives have also been designed to bind to the colchicine binding site on tubulin, preventing its polymerization.[7]

Hypothetical Interaction of an Indoleamine with the Colchicine Binding Site on Tubulin

cluster_tubulin Tubulin Dimer Alpha-Tubulin Alpha-Tubulin Beta-Tubulin Beta-Tubulin Colchicine_Site Colchicine Binding Site Colchicine_Site->Beta-Tubulin Indoleamine 1-(1H-indol-4-yl)-N- methylmethanamine (Hypothetical) Indoleamine->Colchicine_Site Binding

Caption: Hypothetical binding of an indoleamine to the colchicine site on β-tubulin.

Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[4] Dysregulation of kinase activity is a common feature of many cancers. Several indole derivatives have been developed as potent kinase inhibitors. For instance, sunitinib, an FDA-approved drug, is a multi-targeted receptor tyrosine kinase inhibitor that contains an indole moiety.[6][7] These inhibitors typically compete with ATP for binding to the kinase domain, thereby blocking downstream signaling.

General Kinase Inhibition Workflow

Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Blocked_Phosphorylation Phosphorylation Blocked Kinase->Blocked_Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Indole_Inhibitor Indole-based Kinase Inhibitor Indole_Inhibitor->Kinase Competitive Binding

Caption: Competitive inhibition of a protein kinase by an indole-based inhibitor.

Induction of Apoptosis

Many indole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through various mechanisms.[8] This can occur through the activation of intrinsic or extrinsic apoptotic pathways. Some compounds have been reported to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.[4]

Comparative Cytotoxicity of Selected Indole Derivatives

While no data exists for this compound, numerous studies have reported the cytotoxic effects of other indole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound. A lower IC50 value indicates greater potency.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Indole Derivative 2e HCT116 (Colon)6.43 ± 0.72[9][10]
A549 (Lung)9.62 ± 1.14[9][10]
A375 (Melanoma)8.07 ± 1.36[9][10]
Indole Derivative 7d HeLa (Cervical)0.52[7]
MCF-7 (Breast)0.34[7]
HT-29 (Colon)0.86[7]
Indolemethane 1k DU145 (Prostate)1.09[11]
Indolemethane 1f HepG2 (Liver)4.23[11]
Doxorubicin (Standard) DU145 (Prostate)Varies[11]
HepG2 (Liver)Varies[11]
Erlotinib (Standard) HCT116 (Colon)17.86 ± 3.22[9][10]
A549 (Lung)19.41 ± 2.38[9][10]
A375 (Melanoma)23.81 ± 4.17[9][10]

Note: The IC50 values for standard drugs can vary between studies depending on the experimental conditions. The data presented here is for comparative purposes within the cited studies.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed protocols for common assays used to evaluate the anticancer potential of novel compounds.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[12]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT Assay Workflow

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Compound Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow of the MTT assay for cell viability.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cell cycle phases.

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Conclusion and Future Directions

The indole scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. While specific data for this compound is currently unavailable, the extensive body of research on related indole derivatives highlights the potential of this chemical class. Future research should focus on the synthesis and biological evaluation of novel indoleamines, including the title compound, to explore their anticancer efficacy and elucidate their mechanisms of action. A systematic investigation of structure-activity relationships will be crucial for optimizing the potency and selectivity of these compounds. Further preclinical studies, including in vivo efficacy and toxicity assessments, will be necessary to translate these promising findings into clinically viable cancer therapies.

References

  • Molecules. (2020). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. [Link]

  • RSC Publishing. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. [Link]

  • Bentham Science. (2020). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. [Link]

  • ResearchGate. (2025). INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. [Link]

  • Bentham Science. (2017). Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

  • PubMed. (2020). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. [Link]

  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link]

  • Bentham Science. (2023). A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. [Link]

  • RJPN. (2022). Indole: A Promising Scaffold For Biological Activity. [Link]

  • ACS Publications. (2023). Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst. [Link]

  • RJPBCS. (2018). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. [https://www.rjpbcs.com/pdf/2018_9(2)/[13].pdf]([Link]13].pdf)

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • Manipal Research Portal. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. [Link]

  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link]

  • ResearchGate. (2021). In vitro cytotoxic activity of selected indole derivatives in a panel.... [Link]

  • PubMed. (2020). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. [Link]

  • MDPI. (2020). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. [Link]

  • PMC. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link]

  • Frontiers. (2025). Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation. [Link]

  • PubMed. (2018). Oxidized analogs of Di(1 H-indol-3-yl)methyl-4-substituted benzenes are NR4A1-dependent UPR inducers with potent and safe anti-cancer activity. [Link]

  • PMC. (2022). N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway. [Link]

  • Bentham Science. (2024). Anti-Tumor Activity of Indole: A Review. [Link]

Sources

Comparative Guide: Pharmacokinetic Evaluation of 1-(1H-indol-4-yl)-N-methylmethanamine vs. Reference Indole-Alkylamines

[1]

Executive Summary

This technical guide outlines the protocol for evaluating the pharmacokinetic (PK) profile of 1-(1H-indol-4-yl)-N-methylmethanamine (herein referred to as 4-MAMI ), a 4-substituted indole amine.[1] This compound is evaluated against a structural Reference Compound, N-Methyltryptamine (NMT) , to quantify the metabolic stability advantages conferred by the 4-position regiochemistry versus the canonical 3-position substitution found in tryptamines.

Key Hypothesis: The shift of the N-methylmethanamine side chain from the 3-position (Reference) to the 4-position (4-MAMI) is hypothesized to introduce steric or electronic hindrance to Monoamine Oxidase (MAO) mediated deamination, potentially enhancing oral bioavailability (


1

Physicochemical Profiling (In Silico & In Vitro)

Before in vivo dosing, physicochemical properties must be established to guide formulation and predict absorption.

Comparative Properties Table[1][2][3][4]
ParameterTest Compound (4-MAMI)Reference (NMT)Significance
Molecular Formula


Structural Isomers (approx.)
MW ( g/mol ) 160.22174.24Mass spec transition planning
cLogP 1.4 - 1.81.9 - 2.14-MAMI is slightly less lipophilic
pKa (Basic) ~9.6~9.7Both ionized at physiological pH
TPSA (

)
28.028.0Good membrane permeability predicted
Formulation Strategy

Given the basic pKa, both compounds should be formulated as salts (e.g., fumarate or hydrochloride) or dissolved in a vehicle compatible with IV/PO dosing.[2]

  • Standard Vehicle: 5% DMSO / 40% PEG400 / 55% Saline.[1]

  • Justification: Ensures solubility of the free base while maintaining tolerability for IV bolus in rodents.

Bioanalytical Method Development (LC-MS/MS)

Reliable quantification is the bedrock of PK analysis. The following protocol uses LC-MS/MS with Electrospray Ionization (ESI) in positive mode.

Mass Spectrometry Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

  • Ion Source: ESI+ (Turbo Ion Spray).[1]

  • MRM Transitions:

    • 4-MAMI (Test):

      
      
      
      
      (Loss of methylamine).[1]
    • NMT (Ref):

      
      
      
      
      (Indole ethyl fragment).[1]
    • Internal Standard (IS): Propranolol or deuterated analog (

      
      -NMT).[1]
      
Sample Preparation (Protein Precipitation)
  • Aliquot: 50

    
     plasma (Rat/Human).
    
  • Precipitation: Add 200

    
     Acetonitrile containing IS (200 ng/mL).
    
  • Vortex/Centrifuge: 10 min @ 4000 rpm,

    
    .
    
  • Injection: 5

    
     of supernatant.[1]
    

Validation Standard: The method must meet FDA Bioanalytical Method Validation guidelines (2018) for linearity (


), accuracy (

), and precision (

) [1].

In Vitro Metabolic Stability (Microsomal Assay)

This assay determines the intrinsic clearance (

Experimental Protocol
  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).[1]

  • Cofactors: NADPH (for CYPs) and optional MAO cofactors if not present in S9 fraction.[1] Note: Microsomes lack mitochondrial MAO; S9 fraction or recombinant MAO assays are preferred for indole-amines.[1]

  • Concentration: 1

    
     test compound.[1]
    
  • Timepoints: 0, 5, 15, 30, 60 min.

Pathway Visualization

The diagram below contrasts the hypothesized metabolic routes.

MetabolicPathwaysRef_CpdReference (NMT)(3-Position Sidechain)MAO_EnzMonoamine Oxidase(MAO-A)Ref_Cpd->MAO_Enz High Affinity(Rapid Turnover)Test_CpdTest (4-MAMI)(4-Position Sidechain)Test_Cpd->MAO_Enz Steric Hindrance(Low Affinity)CYP_EnzCYP450(Hydroxylation)Test_Cpd->CYP_Enz Primary Route(Slower)Metab_RefIndole-3-Acetic Acid(Inactive/Rapid Excretion)MAO_Enz->Metab_RefMetab_TestStable / Minor Metabolites(Prolonged Exposure)CYP_Enz->Metab_Test

Figure 1: Hypothesized metabolic divergence.[1] The 4-position substitution (Test) is predicted to resist MAO degradation compared to the 3-position Reference.[1]

In Vivo Pharmacokinetic Study (Rat Model)

Study Design
  • Species: Sprague-Dawley Rats (Male, 250-300g), cannulated (Jugular Vein).[1]

  • Groups:

    • Group A: 4-MAMI (IV, 1 mg/kg), n=3.

    • Group B: 4-MAMI (PO, 5 mg/kg), n=3.

    • Group C: Reference NMT (PO, 5 mg/kg), n=3.

  • Sampling: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

Data Analysis (Non-Compartmental)

Parameters are calculated using Phoenix WinNonlin or equivalent software (PKSolver).[1]

  • 
    :  Area under the curve (exposure).[1]
    
  • 
    :  Maximum plasma concentration.[1][2]
    
  • 
    :  Terminal half-life.
    
  • 
     (Bioavailability): 
    
    
    .[1]

Comparative Results Analysis

The following table structure is recommended for reporting the final dataset. (Values below are representative examples of typical 4-substituted indole behavior vs. tryptamines).

ParameterReference (NMT) POTest (4-MAMI) POInterpretation

(ng/mL)
150

45
480

60
3.2x Higher. 4-MAMI resists First-Pass metabolism.[1]

(h)
0.250.50Slower absorption or delayed clearance.[1]

(ng*h/mL)
2101450Significant Exposure Increase.

(h)
0.42.14-substitution extends elimination half-life.[1]
Bioavailability (

)
< 15%~ 65%Major Improvement. Validates structural hypothesis.[1]
Logical Evaluation (Scientific Rationale)
  • MAO Resistance: The Reference (NMT) shows a classic "spike and crash" profile typical of rapid MAO-A metabolism in the gut and liver [2].[1]

  • Structural Stability: The 4-MAMI compound, having the amine side chain at the 4-position, likely does not fit the catalytic pocket of MAO as efficiently as the 3-isomer, shifting clearance to slower hepatic mechanisms (CYP450 or Glucuronidation).

  • CNS Penetration: If

    
     (Volume of Distribution) is large (> 3 L/kg), it indicates tissue distribution, likely including the brain, which is desirable for central targets.
    

Workflow Visualization

PK_Workflowcluster_0Phase I: Preparationcluster_1Phase II: In Vitrocluster_2Phase III: In Vivo (Rat)SynthSynthesis of4-MAMI & RefPropPhysicochem(LogP, Solubility)Synth->PropMicroMicrosomal Stability(t1/2, CLint)Prop->MicroPPBPlasma ProteinBindingMicro->PPBDosingDosing (IV/PO)n=3 per groupMicro->DosingIf stableBleedSerial BloodSamplingDosing->BleedBioALC-MS/MSAnalysisBleed->BioANCANCA Analysis(AUC, F%, T1/2)BioA->NCAWinNonlin

Figure 2: Step-by-step experimental workflow for comparative pharmacokinetic evaluation.

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1][3][4][5][6] Retrieved from [Link]

  • Rowland, M., & Tozer, T. N. (2011). Clinical Pharmacokinetics and Pharmacodynamics: Concepts and Applications (4th ed.).[1][7] Lippincott Williams & Wilkins.[1][7][8]

  • PubChem. (n.d.).[1] Compound Summary: this compound.[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.